Penicillin G
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt) | |
| Record name | Benzylpenicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046934 | |
| Record name | Penicillin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penicillin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L | |
| Record name | Benzylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENICILLIN G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/ | |
| Record name | PENICILLIN G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
AMORPHOUS WHITE POWDER | |
CAS No. |
61-33-6 | |
| Record name | Penicillin G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylpenicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penicillin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-phenylacetamido)penicillanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENICILLIN G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-217 °C, 214 - 217 °C | |
| Record name | Benzylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penicillin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Penicillin-Binding Proteins (PBPs): The Primary Target of Penicillin G - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Penicillin-Binding Proteins (PBPs) as the molecular target of Penicillin G. It delves into the mechanism of action, structural characteristics of PBPs, and the biochemical ramifications of their inhibition by this cornerstone β-lactam antibiotic. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this critical antibiotic-target interaction.
Introduction: The Enduring Significance of this compound and its Target
This compound, the first clinically applied antibiotic, revolutionized medicine by providing an effective treatment for a wide array of bacterial infections. Its bactericidal activity stems from the specific inhibition of a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1] These proteins are essential for the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[1] By disrupting this process, this compound induces cell wall weakening, leading to osmotic instability and ultimately, cell lysis.[1] Understanding the intricate details of the this compound-PBP interaction is paramount for comprehending its mechanism of action, the basis of bacterial resistance, and for the rational design of new antibacterial agents.
The Molecular Target: Penicillin-Binding Proteins (PBPs)
PBPs are a diverse group of enzymes located in the bacterial cytoplasmic membrane. They are characterized by their ability to covalently bind to penicillin and other β-lactam antibiotics.[1]
Classification of PBPs
PBPs are broadly categorized into two main classes based on their molecular weight and domain architecture:
-
High-Molecular-Weight (HMW) PBPs: These are further subdivided into Class A and Class B.
-
Class A PBPs: These are bifunctional enzymes possessing both transglycosylase (TG) and transpeptidase (TP) activity. The TG domain catalyzes the polymerization of the glycan chains of peptidoglycan, while the TP domain cross-links the peptide side chains.
-
Class B PBPs: These are monofunctional enzymes with only transpeptidase activity.
-
-
Low-Molecular-Weight (LMW) PBPs: These are typically monofunctional carboxypeptidases or endopeptidases involved in the maturation and recycling of peptidoglycan.
This classification is crucial as the inhibition of different PBPs can lead to varied morphological and physiological effects on the bacterial cell.
Mechanism of Action: this compound's Irreversible Inhibition of PBPs
The bactericidal effect of this compound is a direct consequence of its ability to act as a suicide inhibitor of the transpeptidase domain of PBPs. The underlying mechanism can be broken down into the following key steps:
-
Structural Mimicry: The β-lactam ring of this compound is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for the PBP transpeptidase domain.
-
Acylation of the Active Site: The strained β-lactam ring of this compound is highly reactive. The active site of the PBP's transpeptidase domain contains a critical serine residue. This serine hydroxyl group attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.
-
Irreversible Inhibition: This acylation reaction is essentially irreversible. The resulting penicilloyl-enzyme complex is extremely stable and hydrolyzes at a very slow rate. This effectively inactivates the PBP, preventing it from carrying out its essential role in peptidoglycan cross-linking.
-
Cell Wall Degradation and Lysis: The inhibition of transpeptidation, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a progressive weakening of the peptidoglycan sacculus. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell swelling and eventual lysis.
Quantitative Analysis of this compound - PBP Interactions
The efficacy of this compound is determined by its binding affinity and the rate of acylation of target PBPs. This section presents a summary of key quantitative data from various studies.
Binding Affinity and Kinetic Data
The interaction between this compound and PBPs can be quantified by several parameters, including the 50% inhibitory concentration (IC50), the dissociation constant (Kd), the acylation rate constant (k2), and the overall binding efficiency (k2/Kd).
Table 1: Kinetic Parameters of this compound Interaction with PBP2x from Streptococcus pneumoniae
| PBP Type | Parameter | Value | Reference |
| Penicillin-Susceptible PBP2x | Kd (mM) | 0.9 | [2] |
| k2 (s⁻¹) | 180 | ||
| k2/Kd (M⁻¹s⁻¹) | 200,000 | ||
| Penicillin-Resistant PBP2x | Kd (mM) | 4 | |
| k2 (s⁻¹) | 0.56 | ||
| k2/Kd (M⁻¹s⁻¹) | 137 |
Table 2: IC50 Values of this compound for PBPs from Various Bacteria
| Bacterium | PBP | IC50 (µg/mL) | Reference |
| Escherichia coli DC2 | PBP1a | 1 | |
| PBP1b | 86 | ||
| PBP2 | 77 | ||
| PBP3 | 76 | ||
| PBP4 | 64 | ||
| PBP5/6 | 40 | ||
| Staphylococcus aureus (MSSA) | PBP1 | Varies by strain | |
| PBP2 | Varies by strain | ||
| PBP3 | Varies by strain | ||
| PBP4 | Varies by strain | ||
| Enterococcus faecalis | PBP4 | Elevated in resistant strains |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between this compound and PBPs.
Fluorescent Penicillin Binding Assay
This assay is used to visualize and quantify the binding of penicillin to PBPs.
Materials:
-
Bacterial cell culture
-
Bocillin™ FL (fluorescently labeled penicillin V)
-
This compound (or other competitor β-lactams)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with lysozyme)
-
SDS-PAGE reagents and apparatus
-
Fluorescence gel imager
Procedure:
-
Cell Culture and Harvest: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.
-
Labeling: Resuspend the cell pellet in PBS containing a specific concentration of Bocillin™ FL (e.g., 25 µM). For competition assays, pre-incubate the cells with varying concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 37°C) before adding Bocillin™ FL.
-
Incubation: Incubate the cell suspension with the fluorescent probe for a specified time (e.g., 15 minutes at 37°C).
-
Washing: Pellet the cells by centrifugation and wash with PBS to remove unbound fluorescent probe.
-
Lysis and Membrane Preparation: Resuspend the labeled cells in lysis buffer and incubate to lyse the cells. Centrifuge to pellet cell debris and collect the supernatant containing the membrane fraction.
-
SDS-PAGE: Denature the membrane proteins and separate them by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel imager. The intensity of the fluorescent bands can be quantified using densitometry software to determine the extent of binding or the IC50 value of the competitor.
SDS-PAGE for PBP Analysis
SDS-PAGE is a fundamental technique to separate PBPs based on their molecular weight.
Materials:
-
PBP-containing sample (e.g., bacterial membrane preparation)
-
SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Polyacrylamide gels (separating and stacking gels)
-
SDS-PAGE running buffer
-
Electrophoresis apparatus and power supply
-
Protein staining solution (e.g., Coomassie Brilliant Blue) or fluorescent detection method
Procedure:
-
Sample Preparation: Mix the PBP sample with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Apply an electric field to the gel to separate the proteins. Smaller proteins will migrate faster through the gel matrix.
-
Visualization: After electrophoresis, visualize the separated protein bands by staining the gel with Coomassie Brilliant Blue or by using a more sensitive method like silver staining or fluorescence imaging if fluorescently labeled PBPs are used.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Bacterial culture
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Conclusion
The interaction between this compound and Penicillin-Binding Proteins remains a cornerstone of antibiotic research. This technical guide has provided an in-depth examination of the molecular basis of this interaction, from the classification and function of PBPs to the kinetic details of their inhibition. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. A thorough understanding of the principles outlined herein is essential for addressing the ongoing challenge of antibiotic resistance and for the development of novel therapeutic strategies that target the bacterial cell wall.
References
The Enduring Efficacy of Penicillin G: An In-Depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
More than eight decades after its discovery, Penicillin G (benzylpenicillin) remains a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria. Its profound impact on medicine is a testament to its potent bactericidal activity and well-established safety profile. This technical guide provides a comprehensive overview of the spectrum of activity of this compound against Gram-positive bacteria, delving into its mechanism of action, quantitative susceptibility data, and the detailed experimental protocols used to determine its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1][2][3] The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan, a vital heteropolymer of sugars and amino acids, provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.
The mechanism of action can be delineated into the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): The structural conformation of this compound mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor chain. This molecular mimicry allows it to bind to the active site of PBPs.
-
Inhibition of Transpeptidation: Upon binding, the β-lactam ring of this compound acylates the serine residue in the active site of the PBP, forming an irreversible covalent bond. This inactivation of the PBP inhibits its crucial transpeptidase activity, which is responsible for cross-linking adjacent peptidoglycan strands.
-
Cell Lysis: The inhibition of peptidoglycan cross-linking results in a weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterial cell. This leads to cell lysis and, ultimately, bacterial death. This process is particularly effective in actively growing and dividing bacteria where cell wall synthesis is continuous.
Figure 1: Mechanism of Action of this compound.
Spectrum of Activity and Quantitative Susceptibility Data
This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Its efficacy against Gram-negative organisms is limited due to the presence of an outer membrane that acts as a barrier, preventing the antibiotic from reaching its PBP targets.
The susceptibility of a bacterium to an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism following overnight incubation. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
The following tables summarize the MIC data for this compound against a range of clinically significant Gram-positive bacteria. Data is compiled from various studies and surveillance programs. It is important to note that MIC values can vary depending on the geographical location and the source of the isolates.
| Gram-Positive Cocci | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 - 1 | ≤0.06 | 1 |
| Streptococcus pneumoniae (penicillin-susceptible, non-meningitis) | 0.002 - 1.5 | 0.012 | 0.5 |
| Streptococcus pyogenes (Group A Streptococcus) | 0.006 - 0.2 | 0.006 | 0.012 |
| Streptococcus agalactiae (Group B Streptococcus) | ≤0.06 - 0.125 | ≤0.06 | 0.125 |
| Enterococcus faecalis | 1 - 16 | 2 | 4 |
| Gram-Positive Rods | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Listeria monocytogenes | 0.03 - 2 | 0.5 | 1 |
| Corynebacterium diphtheriae | Consistently sensitive | - | - |
| Bacillus anthracis | ≤0.12 | - | - |
Note: MIC values are subject to change based on evolving resistance patterns. Refer to the latest CLSI and EUCAST guidelines for current interpretive criteria.
Mechanisms of Resistance
The clinical utility of this compound has been challenged by the emergence of bacterial resistance. The two primary mechanisms of resistance in Gram-positive bacteria are:
-
Enzymatic Degradation by β-Lactamases: The production of β-lactamase enzymes is the most common mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic inactive before it can reach its PBP target. Staphylococcal penicillinase is a prime example of a β-lactamase that confers resistance to this compound.
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their binding affinity for β-lactam antibiotics. This mechanism is particularly significant in Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). In these organisms, mutations in the genes encoding PBPs result in altered proteins that are less effectively inhibited by this compound, requiring higher concentrations of the antibiotic to achieve a therapeutic effect.
References
The Dawn of a Medical Revolution: An In-depth Technical Guide to Early Research on Penicillin G's Antibacterial Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the antibacterial properties of Penicillin G, focusing on the pioneering work of the 1940s. It aims to provide a detailed understanding of the experimental methodologies, quantitative data, and the nascent comprehension of its mechanism of action that heralded the age of antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the seminal studies that established this compound as a therapeutic agent.
Quantitative Assessment of Antibacterial Potency
Early research on this compound necessitated the development of standardized methods to quantify its antibacterial activity. The initial measurements were expressed in "Oxford units," also known as Florey units.[1] One Oxford unit was originally defined as the amount of penicillin that, when dissolved in 50 ml of meat extract broth, would completely inhibit the growth of a specific strain of Staphylococcus aureus.[1]
Subsequent refinements led to the development of the more reproducible cylinder-plate or "cup" assay.[2][3] In this method, a solution of penicillin was placed in a cylinder on a solid agar (B569324) plate inoculated with a standard strain of Staphylococcus aureus. The resulting zone of growth inhibition was then measured, with a 24-millimeter zone of inhibition corresponding to a penicillin concentration of one unit/ml.[1]
The following tables summarize the in vitro antibacterial activity of early, impure preparations of this compound against various pathogenic bacteria. It is important to note that the potency of these early preparations varied significantly.
Table 1: In Vitro Susceptibility of Various Bacteria to Early Penicillin Preparations
| Microorganism | Result of Susceptibility |
| Staphylococcus aureus | Highly Susceptible |
| Streptococcus pyogenes | Highly Susceptible |
| Pneumococcus | Highly Susceptible |
| Gonococcus | Highly Susceptible |
| Meningococcus | Highly Susceptible |
| Bacillus anthracis | Susceptible |
| Clostridium welchii | Susceptible |
| Clostridium septique | Susceptible |
| Clostridium oedematiens | Susceptible |
| Corynebacterium diphtheriae | Susceptible |
| Escherichia coli | Not Susceptible |
| Salmonella typhi | Not Susceptible |
| Haemophilus influenzae | Not Susceptible |
| Mycobacterium tuberculosis | Not Susceptible |
Source: Data compiled from descriptions of early penicillin research.
Key Experimental Protocols
The foundational in vivo experiments that demonstrated the therapeutic potential of this compound were the mouse protection tests conducted by Howard Florey, Ernst Chain, and their team at the University of Oxford. These experiments were crucial in establishing the drug's efficacy and low toxicity in a living organism.
The Mouse Protection Test (Florey and Chain, 1940)
Objective: To determine if penicillin could protect mice from a lethal bacterial infection.
Methodology:
-
Infection: A group of eight mice were injected with a lethal dose of virulent Streptococcus bacteria.
-
Treatment:
-
Four of the infected mice served as the control group and received no treatment.
-
The remaining four mice were treated with penicillin. In some experiments, a single 10 mg dose was administered, while in others, an initial 5 mg dose was followed by three additional 5 mg doses at specified intervals.
-
-
Observation: The mice were observed over a period of several hours.
Results: All four untreated mice died from the infection, while all four mice that received penicillin survived. This experiment provided definitive proof of penicillin's in vivo antibacterial efficacy.
Early Understanding of the Mechanism of Action
The precise molecular mechanism of this compound was not fully elucidated in the 1940s. However, early researchers understood that it interfered with the process of bacterial cell division and led to the death of susceptible bacteria. It was observed that penicillin was most effective against gram-positive bacteria.
The groundbreaking work of Dorothy Hodgkin in the mid-1940s, using X-ray crystallography, was instrumental in determining the molecular structure of penicillin. Her research revealed the presence of a crucial β-lactam ring within the molecule. This structural insight was a critical step toward understanding how penicillin functions. It was later understood that the β-lactam ring binds to and inhibits enzymes, now known as penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This inhibition prevents the formation of a stable cell wall, leading to cell lysis and death. Early research also noted the existence of penicillin-inactivating enzymes, termed penicillinases (now known as β-lactamases), produced by resistant bacteria like E. coli.
Visualizing Early Penicillin Research Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key processes in the early research and development of this compound.
Caption: Workflow of Early this compound Research and Development.
Caption: Early Conceptualization of this compound's Mechanism of Action.
Conclusion
The early research on this compound laid the groundwork for the modern era of antibiotic therapy. The meticulous experimental work, from the development of assays to quantify its activity to the definitive in vivo demonstrations of its efficacy, transformed a laboratory curiosity into a life-saving medicine. This guide provides a glimpse into the technical rigor and scientific ingenuity that characterized this pivotal moment in medical history. The foundational principles of antimicrobial susceptibility testing and the initial understanding of bacterial resistance mechanisms established during this period continue to be relevant in the ongoing challenge of infectious disease treatment and drug development.
References
An In-depth Technical Guide on the Initial Studies of Penicillin G Resistance Mechanisms
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that first identified and characterized the mechanisms of resistance to Penicillin G. The discovery of penicillin by Alexander Fleming in 1928, and its subsequent mass production, marked a watershed moment in medicine.[1][2][3] However, the emergence of bacteria capable of evading this "miracle drug" quickly followed, initiating a new field of scientific inquiry into the biochemical basis of antibiotic resistance. The first observation of penicillin resistance occurred as early as 1940, when a strain of E. coli was found to produce an enzyme, later termed penicillinase, that could inactivate the antibiotic.[1][4] By the mid-1940s, penicillin-resistant strains of Staphylococcus aureus were being isolated from patients in clinical settings.
This guide will focus on the two primary mechanisms of resistance that were uncovered during these initial studies: the enzymatic degradation of this compound by β-lactamases and the structural alteration of the drug's target, the Penicillin-Binding Proteins (PBPs). We will explore the key experiments, present quantitative data in a structured format, detail the original experimental protocols, and provide visualizations of the core concepts.
Mechanism 1: Enzymatic Degradation by β-Lactamases
The first and most prominent mechanism of this compound resistance to be discovered was the bacterial production of enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. These enzymes, initially called penicillinases, are now known as β-lactamases.
Discovery and Characterization: In 1940, even before penicillin was in widespread clinical use, Edward Abraham and Ernst Chain at the University of Oxford reported that an extract from a strain of E. coli could inactivate penicillin. They identified the active agent as an enzyme they named penicillinase. This discovery was a critical early warning of the challenges that lay ahead for antibiotic therapy. Subsequent studies confirmed that the production of penicillinase was the primary reason for the dramatic increase in penicillin-resistant S. aureus infections observed in hospitals worldwide by the late 1940s and 1950s.
Quantitative Data: this compound Susceptibility
The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The presence of the blaZ gene, which codes for a common staphylococcal β-lactamase, drastically increases the MIC.
| Bacterial Strain | β-Lactamase Production (blaZ gene) | This compound MIC (mg/L) | Interpretation |
| Staphylococcus aureus (control) | Negative | ≤ 0.12 | Susceptible |
| Staphylococcus lugdunensis (clinical) | Negative | Median MIC not applicable | Susceptible |
| Staphylococcus aureus (resistant) | Positive | ≥ 0.25 | Resistant |
| Staphylococcus lugdunensis (clinical) | Positive | Median MIC: 4 (Range: 0.25–32) | Resistant |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values for this compound against susceptible and resistant staphylococcal isolates. Data is based on contemporary interpretations and findings from studies on β-lactamase-producing strains.
Experimental Protocol: Iodometric Assay for Penicillinase (β-Lactamase) Activity
This protocol is based on the principle described by C. J. Perret in 1954, which remains a foundational method for detecting β-lactamase activity. The assay measures the disappearance of penicillin by quantifying its hydrolysis product, penicilloic acid.
Objective: To qualitatively or quantitatively determine the presence and activity of penicillinase in a bacterial extract.
Principle: Penicillinase hydrolyzes the β-lactam ring of penicillin to form penicilloic acid. This product can be detected by its ability to reduce iodine. In the assay, a sample is incubated with penicillin. After a set time, an iodine solution is added. If penicillinase is active, the penicilloic acid produced will reduce the iodine, preventing it from reacting with a starch indicator.
Materials:
-
Bacterial culture or cell-free extract
-
This compound solution (e.g., 10,000 units/mL in phosphate (B84403) buffer)
-
Phosphate buffer (pH 7.0)
-
Iodine solution (e.g., 0.02 N iodine in potassium iodide)
-
Starch solution (1% w/v)
-
Test tubes
-
Incubator or water bath (37°C)
Procedure:
-
Reaction Setup: In a test tube, combine 1.0 mL of the this compound solution with 0.5 mL of the bacterial extract. For a negative control, use 0.5 mL of sterile broth or buffer instead of the extract.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1 hour).
-
Iodine Reaction: After incubation, add 5 drops of the starch solution to each tube.
-
Titration/Observation: Add the iodine solution drop by drop, mixing after each drop, until a stable blue or purple color persists.
-
Interpretation:
-
Positive Result (Penicillinase Activity): The control tube will turn blue/purple after one or two drops of iodine. The sample tube will require significantly more iodine to produce a stable color, or may not change color at all, indicating that the penicillin was hydrolyzed.
-
Negative Result (No Activity): Both the sample and control tubes will turn blue/purple after the addition of a similar, small amount of iodine.
-
Visualization: Mechanism of β-Lactamase Action
Caption: β-Lactamase hydrolyzes this compound, preventing it from inhibiting PBP.
Mechanism 2: Alteration of Penicillin-Binding Proteins (PBPs)
The second major mechanism of resistance involves modification of the target of this compound. β-lactam antibiotics work by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. Bacteria can develop resistance by producing altered PBPs that have a lower affinity for penicillin, allowing cell wall synthesis to continue even in the presence of the drug.
Discovery and Characterization: The discovery of PBPs as the targets of penicillin was a significant advancement. It followed that resistance could arise from changes to these proteins. This mechanism became particularly famous with the emergence of methicillin-resistant Staphylococcus aureus (MRSA). While methicillin (B1676495) is a derivative of penicillin, the principle of resistance is the same. MRSA strains acquired a gene (mecA) that encodes for a novel PBP, known as PBP2a, which has a very low affinity for all β-lactam antibiotics, including this compound. This allows the bacterium to synthesize its cell wall and survive, even when its other native PBPs are inhibited by the antibiotic.
Quantitative Data: PBP Binding Affinity
The interaction between an antibiotic and its target PBP can be quantified by the concentration of the antibiotic required to inhibit 50% of the PBP population (IC₅₀). A higher IC₅₀ value indicates lower binding affinity and, consequently, greater resistance.
| Penicillin-Binding Protein (PBP) | Source Organism | This compound IC₅₀ (µg/mL) | Interpretation |
| PBP 1, 2, 3 (Typical) | Susceptible S. aureus | < 0.1 | High Affinity (Susceptible) |
| PBP2a (mecA encoded) | Resistant S. aureus (MRSA) | > 100 | Low Affinity (Resistant) |
| PBP5 | Enterococcus faecium | 16 - 32 | Intrinsically Low Affinity |
Table 2: Comparison of this compound IC₅₀ values for different Penicillin-Binding Proteins. The significantly higher IC₅₀ for PBP2a demonstrates its low affinity for the antibiotic, conferring resistance.
Experimental Protocol: PBP Binding Assay using Radiolabeled Penicillin
This protocol is adapted from the foundational methods used to identify and characterize PBPs. It relies on the covalent binding of penicillin to the active site of PBPs.
Objective: To identify and quantify PBPs in a bacterial membrane preparation and assess their binding affinity for this compound.
Materials:
-
Bacterial cell culture
-
[³H]benzylpenicillin (Radiolabeled this compound)
-
Non-radiolabeled ("cold") Benzylthis compound
-
Tris-HCl buffer (pH 8.0)
-
Ultracentrifuge
-
Sonication or French press equipment
-
SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) equipment
-
Fluorography reagents (e.g., sodium salicylate)
-
X-ray film or phosphorimager
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest bacterial cells from a culture by centrifugation.
-
Wash the cell pellet with Tris-HCl buffer.
-
Lyse the cells using a French press or sonicator.
-
Perform a high-speed ultracentrifugation to pellet the cell membranes.
-
Wash the membrane pellet to remove cytoplasmic proteins and resuspend it in a minimal volume of buffer.
-
-
Radiolabeling of PBPs:
-
Incubate a known amount of the membrane preparation with a saturating concentration of [³H]benzylpenicillin for a specific time (e.g., 10 minutes at 25°C) to allow for covalent binding.
-
For competition/affinity experiments, pre-incubate parallel samples with varying concentrations of cold this compound before adding the radiolabeled penicillin.
-
-
Electrophoresis:
-
Stop the labeling reaction by adding an excess of cold this compound and SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
-
Visualization (Fluorography):
-
Treat the gel with a fluorographic enhancer like sodium salicylate (B1505791) to amplify the radioactive signal.
-
Dry the gel and expose it to X-ray film at -70°C. The time of exposure can range from days to weeks.
-
-
Interpretation:
-
The developed film (autoradiogram) will show dark bands corresponding to the PBPs that have covalently bound the [³H]benzylpenicillin.
-
In competition assays, the intensity of a band will decrease as the concentration of cold this compound increases, allowing for the calculation of the IC₅₀.
-
Visualization: Experimental Workflow for PBP Analysis
Caption: Workflow for identifying PBPs using radiolabeled this compound.
References
- 1. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of penicillin - Wikipedia [en.wikipedia.org]
- 3. The discovery of antibiotics – Part 1 – ReAct [reactgroup.org]
- 4. Past and Present Perspectives on β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Penicillin G Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin G, also known as Benzylpenicillin, is a widely used β-lactam antibiotic in cell culture to prevent bacterial contamination. It is effective against most Gram-positive bacteria by inhibiting the synthesis of their cell walls. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture applications. Both this compound sodium and potassium salts are commonly used and exhibit similar antimicrobial properties; the choice between them often depends on the specific requirements of the cell culture system, particularly concerning the addition of sodium or potassium ions.
Data Presentation
The following tables summarize the key quantitative data for this compound sodium and potassium salts, crucial for the accurate preparation and use of stock solutions.
Table 1: Properties of this compound Salts
| Property | This compound Sodium Salt | This compound Potassium Salt |
| Molecular Weight | 356.37 g/mol [1] | 372.48 g/mol [2][3] |
| Potency | ≥1477 - ~1650 U/mg[4][5] | 1440 - 1680 U/mg |
| Solubility in Water | 50 to 100 mg/mL | 100 mg/mL |
| pH (in solution) | 5.5 - 7.5 (10% solution) | 5.0 - 7.5 (6% solution) |
Table 2: Recommended Concentrations and Storage Conditions
| Parameter | Recommendation |
| Stock Solution Concentration | 10,000 - 100,000 U/mL (6 - 60 mg/mL) |
| Working Concentration | 50 - 100 U/mL (approximately 30 - 60 µg/mL) |
| Storage of Dry Powder | 2°C to 8°C or 20°C to 25°C (room temperature) |
| Storage of Stock Solution | -20°C for long-term storage (months) |
| 2°C to 8°C for short-term storage (up to 7 days) | |
| Stability at 37°C | Stable for approximately 3 days |
Note: One unit of this compound sodium is defined as 0.600 micrograms.
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound stock solution. It is critical to maintain aseptic technique throughout the procedure to prevent contamination.
Materials
-
This compound Sodium Salt or this compound Potassium Salt powder
-
Sterile, deionized, and filtered water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (appropriate size for the volume of solution)
-
Sterile, cryogenic vials or other suitable containers for aliquoting
Equipment
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer (optional)
-
-20°C freezer and 2-8°C refrigerator
Protocol for Preparation of a 100,000 U/mL this compound Stock Solution
-
Aseptic Preparation : Perform all steps in a laminar flow hood or biological safety cabinet to ensure sterility.
-
Weighing Powder : Aseptically weigh the desired amount of this compound powder. For a 10 mL stock solution of 100,000 U/mL, you will need 1,000,000 units of this compound. Based on the potency of your specific lot (e.g., 1600 U/mg), calculate the required mass.
-
Calculation Example: (1,000,000 U) / (1600 U/mg) = 625 mg of this compound powder.
-
-
Reconstitution : Transfer the weighed powder into a sterile conical tube. Using a sterile serological pipette, add the desired volume of sterile water or PBS (e.g., 10 mL).
-
Dissolution : Gently swirl the tube or vortex at a low speed until the powder is completely dissolved.
-
Sterilization : Draw the reconstituted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. Do not autoclave penicillin solutions, as heat will inactivate the antibiotic.
-
Aliquoting : Dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryogenic vials. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the antibiotic.
-
Labeling : Clearly label each aliquot with the name of the antibiotic, the concentration (e.g., 100,000 U/mL), the date of preparation, and your initials.
-
Storage : Store the aliquots at -20°C for long-term use. For short-term use, a stock solution can be stored at 2-8°C for up to one week.
Visualizations
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a sterile this compound stock solution.
Caption: Logical flow from raw materials to application in cell culture.
References
- 1. scbt.com [scbt.com]
- 2. rpicorp.com [rpicorp.com]
- 3. CAS-113-98-4, this compound Potassium 99.0% Salt Cell Culture Tested 1 million units per vial Potency : 1400-1680 U/mg Manufacturers, Suppliers & Exporters in India | TC1187 [cdhfinechemical.com]
- 4. This compound main 1650units/mg 69-57-8 [sigmaaldrich.com]
- 5. ペニシリンGナトリウム塩粉末、細胞培養用BioReagent [sigmaaldrich.com]
Application Notes and Protocols: Penicillin G as a Selective Agent in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin G, also known as benzylpenicillin, is a narrow-spectrum β-lactam antibiotic widely utilized in research and clinical settings. Its primary application in bacterial culture is as a selective agent to inhibit the growth of susceptible Gram-positive bacteria, facilitating the isolation and cultivation of Gram-negative bacteria or penicillin-resistant strains.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.
This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4][5] Specifically, it inhibits the formation of peptidoglycan, a crucial component that provides structural integrity to the cell wall. The mechanism involves the binding of the β-lactam ring of penicillin to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking peptidoglycan chains. This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.
Mechanism of Action Signaling Pathway
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Retrospective Analysis of this compound Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
Standard Concentration of Penicillin G for Mammalian Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin G, a member of the β-lactam family of antibiotics, is a widely utilized supplement in mammalian cell culture to prevent bacterial contamination.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2] This targeted action against bacteria, which possess cell walls, and the absence of such structures in mammalian cells, contributes to its low cytotoxicity in cell culture applications.[1] However, it is crucial to adhere to recommended concentration ranges to avoid potential off-target effects.
This document provides detailed application notes and protocols for the standardized use of this compound in mammalian cell culture, including recommended concentrations, preparation of solutions, and methods for assessing its potential impact on cultured cells.
Data Presentation
Table 1: Recommended Concentrations of this compound for Mammalian Cell Culture
| Application | This compound Concentration (Units/mL) | This compound Concentration (µg/mL) | Notes |
| Routine Contamination Prevention | 50 - 100 | 30 - 60 | Commonly used in combination with streptomycin (B1217042) ("Pen-Strep").[3] |
| Bacterial Selection | 10 - 100 | 6 - 60 | Concentration may need to be optimized depending on the bacterial strain and required selection pressure.[3] |
Note: One unit of this compound sodium is defined as 0.600 micrograms.
Table 2: Common Penicillin-Streptomycin (Pen-Strep) Solutions
| Component | Concentration in 100x Stock Solution | Final Concentration in Media (1x) |
| This compound (sodium salt) | 10,000 units/mL | 100 units/mL |
| Streptomycin (sulfate) | 10,000 µg/mL | 100 µg/mL |
A common commercially available Pen-Strep solution is a 100x concentrate containing 10,000 units/mL of penicillin and 10,000 µg/mL of streptomycin. This is typically diluted 1:100 in cell culture medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound Sodium Salt powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the desired amount of this compound Sodium Salt powder.
-
Dissolve the powder in a small volume of sterile distilled water or PBS to create a concentrated stock solution (e.g., 10,000 units/mL).
-
Gently swirl the tube until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Label the aliquots with the antibiotic name, concentration, and preparation date.
-
Store the aliquots at -20°C for long-term storage (months) or at 2-8°C for short-term use (up to one week).
Protocol 2: General Cytotoxicity Assay using MTT
This protocol provides a framework for assessing the cytotoxicity of this compound on a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterial contaminant.
Materials:
-
Bacterial isolate of interest
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow for this compound Application in Cell Culture
Caption: Workflow for preparing and using this compound.
Potential Immunomodulatory Effects of this compound on T-Helper Cells
Caption: this compound's potential effects on T-cell signaling.
Discussion and Recommendations
The primary role of this compound in mammalian cell culture is to prevent the growth of Gram-positive bacteria. At the standard working concentrations of 50-100 units/mL, it generally exhibits low cytotoxicity to a wide range of mammalian cell lines. However, researchers should be aware of potential off-target effects. Studies have shown that antibiotics, including penicillin, can alter gene expression in mammalian cells. For instance, this compound has been observed to have immunomodulatory effects on human T-cells by downregulating the expression of key transcription factors and cytokines involved in T-helper cell differentiation.
Therefore, while this compound is a valuable tool for preventing contamination, its use should not be a substitute for good aseptic technique. For experiments that are sensitive to changes in gene expression or immune cell function, it is advisable to culture cells without antibiotics or to perform validation experiments to ensure that the presence of this compound does not interfere with the experimental outcomes. When contamination is a concern, particularly in primary cultures, the use of this compound for a short duration is a reasonable precaution.
References
Application Notes and Protocols: Penicillin G and Streptomycin for Contamination Control
For Researchers, Scientists, and Drug Development Professionals
The combination of Penicillin G and streptomycin (B1217042) is a widely utilized antibiotic solution in research and drug development to prevent and control bacterial contamination in cell cultures and other in vitro systems. This document provides detailed application notes and protocols for the effective use of this combination, ensuring the integrity of experimental results.
Introduction
Penicillin-Streptomycin (often abbreviated as Pen-Strep) is a sterile, ready-to-use solution containing this compound and streptomycin sulfate.[1] Penicillin, a β-lactam antibiotic, is primarily effective against Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall.[2][3][4][5] Streptomycin, an aminoglycoside antibiotic, is effective against most Gram-negative bacteria by binding to the 30S ribosomal subunit and inhibiting protein synthesis. The synergistic action of these two antibiotics provides a broad spectrum of antimicrobial activity, making it a staple in aseptic techniques for cell culture.
Data Presentation
Table 1: Composition and Recommended Concentrations
| Component | Stock Solution Concentration (Typical 100x) | Recommended Working Concentration (1x) |
| This compound (sodium salt) | 10,000 units/mL | 50-100 units/mL |
| Streptomycin (sulfate) | 10,000 µg/mL | 50-100 µg/mL |
| Formulation | In 0.85% saline or a proprietary citrate (B86180) buffer | Diluted in cell culture medium |
Table 2: Stability of Penicillin-Streptomycin Solution
| Condition | Stability |
| Frozen at -20°C | Up to the expiration date provided by the manufacturer |
| Thawed and refrigerated (2-8°C) | Up to 1 week |
| In culture medium at 37°C | Up to 3 days |
Note: It is recommended to aliquot the stock solution upon the first thaw to avoid repeated freeze-thaw cycles, which can reduce efficacy.
Mechanism of Action
The combination of this compound and streptomycin provides a two-pronged attack on bacterial contaminants.
Caption: Synergistic mechanism of Penicillin and Streptomycin.
Experimental Protocols
Protocol 1: Preparation of Working Solution from 100x Stock
This protocol describes the dilution of a commercial 100x Penicillin-Streptomycin stock solution to a 1x working concentration in cell culture medium.
-
Thawing: Thaw the frozen 100x Penicillin-Streptomycin stock solution at 2-8°C (e.g., in a refrigerator overnight) or in a 37°C water bath for a short period. Avoid prolonged exposure to 37°C.
-
Aseptic Technique: Perform all subsequent steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility.
-
Dilution: To prepare 100 mL of complete cell culture medium, add 1 mL of the 100x Penicillin-Streptomycin stock solution to 99 mL of basal medium. This results in a final concentration of 100 units/mL of this compound and 100 µg/mL of streptomycin. For a 500 mL bottle of medium, add 5 mL of the 100x stock solution.
-
Mixing: Gently swirl the medium to ensure thorough mixing of the antibiotic solution.
-
Storage: Store the supplemented medium at 2-8°C and use it within the recommended stability period.
Protocol 2: Routine Use for Prophylactic Contamination Control
This protocol outlines the standard procedure for using Penicillin-Streptomycin to prevent bacterial contamination during routine cell culture.
-
Medium Preparation: Prepare the complete cell culture medium containing the 1x concentration of Penicillin-Streptomycin as described in Protocol 1.
-
Cell Seeding and Culture: Use the antibiotic-supplemented medium for all cell culture steps, including cell seeding, subculturing, and medium changes.
-
Monitoring: Regularly inspect cell cultures for any signs of contamination, such as turbidity, color change of the medium, or visible microbial growth under a microscope.
-
Caution: While effective for preventing bacterial contamination, the routine use of antibiotics can mask low-level contamination and may have off-target effects on eukaryotic cells. It is advisable to periodically culture cells in antibiotic-free medium to unmask any cryptic contamination.
Caption: Workflow for prophylactic use of Pen-Strep.
Protocol 3: Decontamination of a Contaminated Cell Culture
This protocol provides a suggested procedure for attempting to eliminate bacterial contamination from a valuable or irreplaceable cell culture.
-
Isolate: Immediately isolate the contaminated culture to prevent cross-contamination of other cultures.
-
Determine Toxicity: Before treating the culture, it is crucial to determine the toxic level of Penicillin-Streptomycin for the specific cell line.
-
Plate cells in a multi-well plate at their normal seeding density in antibiotic-free medium.
-
Add Penicillin-Streptomycin at a range of concentrations (e.g., 1x, 2x, 5x, 10x the standard working concentration).
-
Observe the cells daily for signs of toxicity, such as changes in morphology (rounding, vacuolization), detachment, or reduced proliferation.
-
-
Treatment:
-
Wash the contaminated cell monolayer or pellet several times with sterile phosphate-buffered saline (PBS) to remove as much of the contaminant as possible.
-
Culture the cells in a medium containing a high but non-toxic concentration of Penicillin-Streptomycin (typically 1-2 fold lower than the determined toxic level) for 2-3 passages.
-
-
Recovery and Monitoring:
-
After the treatment period, culture the cells in antibiotic-free medium for at least one passage to allow any remaining bacteria to grow to detectable levels.
-
If contamination reappears, repeat the treatment cycle.
-
If the culture appears clean, continue to culture in antibiotic-free medium for 4-6 passages to confirm the elimination of the contamination.
-
References
Application Notes and Protocols for Penicillin G in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Penicillin G, a narrow-spectrum antibiotic, in primary cell culture. While essential for preventing bacterial contamination, particularly during the initial stages of culture, it is crucial to consider its potential effects on cell behavior and function. These notes offer detailed protocols, data summaries, and visualizations to ensure the responsible and effective use of this compound in your research.
Introduction
This compound is a widely utilized β-lactam antibiotic in cell culture to inhibit the growth of Gram-positive bacteria.[1] Its mechanism of action involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis.[1] In primary cell culture, where the risk of contamination from tissue sources is high, this compound, often in combination with streptomycin (B1217042) (Pen-Strep), can be an invaluable tool for establishing and maintaining healthy cultures.[2][3] However, researchers should be aware that antibiotics can have off-target effects on mammalian cells, potentially influencing experimental outcomes.[4] Therefore, their use should be judicious and, where possible, temporary.
Data Presentation
The following table summarizes the recommended working concentrations of this compound and its observed effects on various primary cell types. It is important to note that specific cytotoxicity data, such as IC50 values, are not widely reported for this compound in primary cells, as it generally exhibits low toxicity at standard working concentrations. The focus of research has been more on its functional, non-lethal effects.
| Primary Cell Type | Recommended this compound Concentration (U/mL) | Observed Effects & Remarks |
| Neurons (Cortical) | 50 - 100 | Commonly used in combination with streptomycin. Some studies suggest that antibiotics can alter neuronal electrical properties and should be used with caution in functional assays. |
| Cardiomyocytes | 100 | Routinely included in culture media for the isolation and maintenance of primary cardiomyocytes. Standard concentrations of Penicillin-Streptomycin have been reported to affect calcium ion channel function in iPSC-derived cardiomyocytes. |
| Hepatocytes (Rat) | > 0.1 mM (~167 U/mL) | Inhibition of protein synthesis and degradation was observed at concentrations above 0.1 mM without affecting cell viability. Isolated rat hepatocytes have been shown to metabolize this compound. |
| Lymphocytes (Human T-cells) | 120 µg/mL (~200 U/mL) | This compound has demonstrated immunomodulatory effects, including the downregulation of IFN-γ and IL-17A gene expression, suggesting an influence on T-helper cell differentiation. Short-term exposure did not show evidence of DNA damage. |
| General Primary Cells | 50 - 100 | Recommended for the initial phase of primary culture to manage the high risk of contamination. Long-term use is discouraged to avoid masking underlying low-level contamination and potential interference with cellular metabolism. |
Experimental Protocols
Preparation of this compound Stock Solution (10,000 U/mL)
Materials:
-
This compound sodium salt powder (ensure it is cell culture grade)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), aseptically weigh the appropriate amount of this compound sodium salt powder. Note: One unit of this compound sodium is approximately 0.6 µg.
-
Dissolve the powder in a small volume of sterile water or PBS to create a concentrated stock solution. For a 10,000 U/mL stock, dissolve 10 million units in 1 L of solvent. For smaller volumes, adjust accordingly (e.g., 1 million units in 100 mL).
-
Gently swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the antibiotic, concentration (10,000 U/mL), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage (several months). For short-term use, the stock solution can be stored at 2-8°C for up to one week.
Use of this compound in Primary Cell Culture Media
Protocol:
-
Thaw an aliquot of the 10,000 U/mL this compound stock solution at room temperature or in a 37°C water bath.
-
Under sterile conditions, add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For a final concentration of 100 U/mL, add 1 mL of the 10,000 U/mL stock solution to 99 mL of culture medium (a 1:100 dilution).
-
Mix the medium gently by swirling.
-
The medium supplemented with this compound is now ready for use in your primary cell culture.
Assessing Potential Off-Target Effects of this compound
Given the evidence of non-cytotoxic effects of this compound on primary cells, it is recommended to perform pilot experiments to assess its impact on your specific cell type and experimental endpoints.
Workflow:
-
Establish Parallel Cultures: Culture your primary cells in both antibiotic-free medium and medium supplemented with the intended concentration of this compound.
-
Functional Assays: Perform key functional assays relevant to your research on both sets of cultures. This could include proliferation assays, differentiation protocols, gene expression analysis (qPCR, RNA-seq), protein analysis (Western blot, ELISA), or specific functional tests (e.g., electrophysiology for neurons, contraction assays for cardiomyocytes).
-
Compare Results: Analyze the data to determine if there are any significant differences between the cells cultured with and without this compound.
-
Informed Decision: Based on the results, decide whether the continuous use of this compound is acceptable for your experiments or if it should be omitted after the initial culture establishment phase.
Visualizations
Signaling Pathway: Mechanism of this compound Action on Bacteria
Caption: Mechanism of this compound's bactericidal action through inhibition of cell wall synthesis.
Experimental Workflow: Preparation and Use of this compound in Primary Cell Culture
Caption: Step-by-step workflow for preparing and using this compound in primary cell culture.
Conclusion and Recommendations
The use of this compound in primary cell culture is a valuable strategy for preventing bacterial contamination, especially during the critical initial stages. The standard working concentration of 50-100 U/mL is effective against Gram-positive bacteria and exhibits low cytotoxicity to a wide range of primary cell types. However, researchers must remain vigilant about the potential for antibiotics to mask underlying, resistant infections and to exert subtle, off-target effects on cellular physiology. It is strongly recommended to:
-
Practice good aseptic technique: Antibiotics should not be a substitute for careful sterile handling.
-
Use for a limited duration: Whenever possible, limit the use of this compound to the initial establishment phase of the primary culture.
-
Perform validation experiments: For sensitive applications, conduct experiments with and without this compound to confirm that it does not interfere with the experimental outcomes.
-
Be aware of limitations: this compound is not effective against Gram-negative bacteria (unless combined with an antibiotic like streptomycin) or mycoplasma. Regular testing for mycoplasma is crucial.
By following these guidelines, researchers can harness the benefits of this compound for contamination control while minimizing the risk of compromising the integrity and reproducibility of their primary cell culture experiments.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 3. Why Use Antibiotics in Cell Culture? [merckmillipore.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application of Penicillin G in Specific Research Models (e.g., Organoids): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin G, a member of the β-lactam group of antibiotics, is a widely utilized supplement in mammalian cell culture, including three-dimensional (3D) organoid systems. Its primary function is to prevent microbial contamination, which is a significant challenge, especially when establishing patient-derived organoids (PDOs) from tissues like the colorectum that have a high microbial load.[1][2] While effective against Gram-positive bacteria, it is crucial for researchers to understand not only its mechanism of action but also its potential off-target effects on the organoid models themselves. These effects can range from reduced cell viability to altered gene expression, which may confound experimental results.[1][2][3]
This document provides comprehensive application notes and detailed protocols for the use of this compound in organoid research, summarizing key quantitative data and visualizing important workflows and pathways to ensure robust and reproducible experimental outcomes.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis. The structural integrity of the bacterial cell wall, composed of peptidoglycan, is essential for survival, protecting the bacterium from osmotic lysis. This compound's core structure features a β-lactam ring that mimics the natural substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) responsible for cross-linking the peptidoglycan chains. By covalently binding to the active site of these PBPs, this compound inactivates them, halting peptidoglycan synthesis. This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. This mechanism is most effective against Gram-positive bacteria, which have a thick, accessible peptidoglycan layer.
Potential Off-Target Effects in Organoid Cultures
While this compound is valued for contamination control, its use is not without caveats. Researchers must consider its potential to influence the biology of the organoid model.
-
Cytotoxicity and Reduced Growth : Studies have shown that the common combination of Penicillin-Streptomycin (P/S) can negatively impact organoid growth and reduce the percentage of living cells when used in washing solutions for colorectal cancer (CRC) tissues, compared to other antibiotics like Primocin. In suspension cultures, P/S has been observed to severely decrease the number of spheres formed by cancer cell lines, potentially by reducing the cancer stem cell pool.
-
Altered Gene Expression : In a study using the human liver cell line HepG2, treatment with P/S was found to significantly alter the expression of 209 genes. Pathway analysis revealed enrichment in "xenobiotic metabolism signaling" and "PXR/RXR activation," suggesting that the antibiotic cocktail can trigger cellular stress and drug metabolism pathways. Such alterations could interfere with drug screening and toxicity studies.
-
Ineffectiveness Against Certain Contaminants : Penicillin is ineffective against Mycoplasma, a common and often undetected source of contamination in cell cultures. It also has a limited spectrum against Gram-negative bacteria.
Given these potential effects, it is recommended to conduct critical experiments in antibiotic-free medium whenever possible, after initial organoid establishment and confirmation of a contamination-free culture.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of this compound in research cultures.
Table 1: Recommended Working Concentrations
| Application | This compound Concentration | Notes | Reference |
|---|---|---|---|
| General Organoid/Cell Culture Contamination Control | 50-100 units/mL | Often used in combination with 50-100 µg/mL Streptomycin. |
| Tissue Washing (CRC) Prior to Organoid Generation | 20 U/mL | Used in combination with Primocin and Streptomycin. | |
Note: One unit of this compound sodium is approximately 0.6 µg.
Table 2: Effect of Antibiotics on Colorectal Cancer (CRC) Organoid Culture Contamination
| Washing Solution | Contamination Rate (%) | Reduction in Living Cells Compared to Primocin | Reference |
|---|---|---|---|
| None | 62.5 | N/A | |
| PBS | 50.0 | Not specified | |
| PBS + Penicillin/Streptomycin (P/S) | 25.0 | Yes (unquantified) |
| PBS + Primocin | 0 | No | |
Table 3: Stability of this compound Solutions
| Storage Temperature | Stability Duration | Notes | Reference |
|---|---|---|---|
| 37°C | ~3 days | In aqueous solution/culture media. | |
| 2-8°C | ~1 week | In aqueous solution/culture media. |
| -20°C | Months | Recommended for long-term storage of stock solutions. | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10,000 units/mL)
This protocol details the preparation of a concentrated stock solution that can be diluted into culture media.
Materials:
-
This compound Sodium Salt powder (potency typically 1440-1680 units/mg)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Aseptic Technique : Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Calculation : To make a 10,000 U/mL solution, calculate the required mass of this compound powder based on its specific activity (units/mg). For example, for a powder with 1600 U/mg potency, you would need 6.25 mg per mL of solvent.
-
Reconstitution : Aseptically weigh the required amount of this compound powder and add it to a sterile conical tube.
-
Dissolution : Add the desired volume of sterile water or PBS to the tube. For example, add 10 mL of water to 62.5 mg of powder (potency 1600 U/mg) to get a 10,000 U/mL stock. Gently swirl the tube until the powder is completely dissolved.
-
Sterilization : Filter-sterilize the stock solution using a 0.22 µm syringe filter, dispensing it into a new sterile conical tube. Do not autoclave this compound solutions, as heat will inactivate the antibiotic.
-
Aliquoting : Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage : Label aliquots clearly with the name, concentration, and date. Store at -20°C for long-term use (months) or at 2-8°C for short-term use (up to one week).
References
- 1. Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Penicillin G Sodium vs. Potassium Salt: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin G, a cornerstone of β-lactam antibiotics, is widely utilized in a variety of in vitro assays, from fundamental microbiology research to drug development pipelines. Commercially available as both a sodium and a potassium salt, the choice between these two forms is often considered trivial. However, subtle differences in their physicochemical properties and the potential biological effects of the counter-ions, Na⁺ and K⁺, may have implications for the accuracy and reproducibility of experimental results.
These application notes provide a detailed comparison of this compound sodium and potassium salts, offering guidance on their appropriate use in common in vitro assays. Detailed protocols for antimicrobial susceptibility testing and cell viability assays are also provided to ensure robust and reliable data generation.
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of each salt is crucial for proper handling, storage, and application in experimental settings.
| Property | This compound Sodium Salt | This compound Potassium Salt | Source(s) |
| Molecular Formula | C₁₆H₁₇N₂NaO₄S | C₁₆H₁₇KN₂O₄S | [1][2] |
| Molecular Weight | 356.37 g/mol | 372.48 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [3] |
| Solubility in Water | 100 mg/mL | 100 mg/mL | |
| pH of 10% Solution | 5.5 - 7.5 | 5.5 - 7.5 | |
| Potency | ≥1477 units/mg | 1440-1680 units/mg | |
| Stability of Stock Solution (2-8°C) | Stable for approximately 1 week | Stable for approximately 2 to 3 weeks | |
| Stability of Stock Solution (37°C) | Stable for 3 days | Stable for 3 days |
The Role of the Counter-Ion: Sodium (Na⁺) vs. Potassium (K⁺)
While the antibacterial activity of this compound is solely attributable to the this compound molecule, the accompanying counter-ion can potentially influence the experimental environment.
-
Bacterial Growth: Studies have shown that both sodium and potassium ions can affect bacterial growth, with high concentrations of NaCl generally being more inhibitory than KCl for some bacterial species. For instance, the growth of some lactic acid bacteria is significantly reduced at 5% NaCl, while KCl has a lesser impact. The growth rate of S. aureus has also been shown to be influenced differently by varying concentrations of sodium and potassium.
-
Cellular Processes: In mammalian cell culture, maintaining a physiological balance of sodium and potassium is critical for cellular functions. While the concentrations of these ions resulting from the addition of this compound at typical working concentrations (e.g., 100 U/mL) are generally low, it is a factor to consider in sensitive assay systems.
At present, there is a lack of direct, peer-reviewed studies comparing the in vitro antimicrobial efficacy (e.g., Minimum Inhibitory Concentration - MIC) of this compound sodium salt versus potassium salt against the same panel of bacterial strains. Therefore, while theoretical considerations regarding the counter-ions exist, their practical impact on standard antimicrobial susceptibility testing remains to be definitively established. For most routine applications, the two salts are used interchangeably.
Mechanism of Action of this compound
Both the sodium and potassium salts of this compound share the same mechanism of action. This compound is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound.
This compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible results.
Caption: Workflow for preparing this compound stock solutions.
Materials:
-
This compound sodium or potassium salt powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe and 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound salt powder.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile solvent (water or PBS) to the tube.
-
Gently vortex until the powder is completely dissolved.
-
Bring the solution to the final desired volume with the sterile solvent. A common stock solution concentration is 10,000 U/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot with the name of the salt, concentration, and date of preparation.
-
Store aliquots at -20°C for long-term storage or at 2-8°C for short-term use. It is recommended to use freshly prepared solutions for optimal results.
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the appropriate concentration of this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
Prepare the bacterial inoculum by suspending colonies in broth to match a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by reading the optical density at 600 nm.
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a medicated disk.
References
Application Notes and Protocols for Penicillin G Dosage in Experimental Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for the accurate calculation and administration of Penicillin G to various experimental animal models. Adherence to these protocols is crucial for ensuring animal welfare, experimental reproducibility, and the validity of research outcomes.
Introduction to this compound in Research
This compound, a beta-lactam antibiotic, is a cornerstone in veterinary and experimental medicine for treating infections caused by susceptible gram-positive and some gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. In a research setting, this compound is utilized for various purposes, including prophylactic treatment to prevent post-operative infections, management of established infections within animal colonies, and as a component of specific disease models. The selection of the appropriate this compound salt (e.g., potassium, sodium, procaine, benzathine) depends on the desired route of administration, required onset of action, and duration of therapeutic effect.
Recommended Dosages and Administration Routes
The following tables summarize recommended dosages of this compound for common experimental animal species. It is imperative to note that these are guidelines, and the final dosage should be determined in consultation with a veterinarian and in accordance with the approved animal use protocol.
Table 1: this compound Dosage for Rodents
| Species | Weight (g) | Recommended Dosage (Units/kg) | Route of Administration | Dosing Frequency |
| Mouse | 20 - 40 | 60,000 - 250,000[1] | Subcutaneous (SC), Intramuscular (IM)[1] | Once daily |
| Rat | 200 - 500 | 4,000 - 102,000[2] | Intramuscular (IM) | Every 8-12 hours[2] |
| Guinea Pig | 350 - 1000 | 25,000 (for immunization studies)[3] | Intramuscular (IM), Subcutaneous (SC) | As per experimental design |
Table 2: this compound Dosage for Other Common Experimental Animals
| Species | Weight (kg) | Recommended Dosage (Units/kg) | Route of Administration | Dosing Frequency |
| Rabbit | 2 - 5 | 42,000 - 84,000 | Subcutaneous (SC) | Weekly for 3 weeks |
Experimental Protocols
Protocol for Preparation of this compound for Injection
This protocol details the reconstitution of powdered this compound (Potassium or Sodium salt) for parenteral administration.
Materials:
-
Vial of this compound Potassium or Sodium for Injection (e.g., 1,000,000 units)
-
Sterile Water for Injection (SWFI) or 0.9% Sterile Saline
-
Sterile syringes (1 mL, 3 mL, 5 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Preparation: Perform all reconstitution procedures in a laminar flow hood or a designated clean area to maintain sterility.
-
Vial Disinfection: Disinfect the rubber septum of the this compound vial and the diluent vial with a 70% isopropyl alcohol swab and allow to air dry.
-
Reconstitution:
-
Consult the manufacturer's instructions for the specific volume of diluent required. For a 1,000,000 unit vial, a common reconstitution is to add 1.8 mL of SWFI to yield a concentration of 500,000 units/mL.
-
Using a sterile syringe, draw up the required volume of diluent.
-
Carefully insert the needle through the center of the this compound vial's rubber septum.
-
Slowly inject the diluent into the vial, directing the stream against the vial wall to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
-
Final Dilution for Dosing:
-
Calculate the required dose for the animal based on its body weight and the desired dosage (Units/kg).
-
Draw the calculated volume of the reconstituted this compound into an appropriately sized sterile syringe for injection.
-
If further dilution is necessary to achieve the correct injection volume, use sterile saline. For example, if a small volume of the concentrated stock is difficult to measure accurately, it can be diluted to a larger volume.
-
Protocol for Subcutaneous (SC) Administration in a Mouse
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders to create a "tent" of skin.
-
Injection Site: The injection site is the dorsal (back) area, between the shoulder blades.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle at the base of the skin tent, parallel to the spine.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site with a fresh needle.
-
Injection: If no blood is aspirated, slowly depress the plunger to administer the solution.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol for Intramuscular (IM) Administration in a Rat
Procedure:
-
Animal Restraint: Securely restrain the rat to expose one of the hind limbs.
-
Injection Site: The preferred site for IM injection is the quadriceps muscle on the cranial aspect of the thigh.
-
Needle Insertion: Insert the needle into the muscle at a 90-degree angle. Avoid the sciatic nerve which runs along the caudal aspect of the femur.
-
Aspiration: Gently pull back on the plunger to check for blood. If blood is present, withdraw and re-insert in a slightly different location.
-
Injection: If no blood is aspirated, slowly inject the solution.
-
Needle Withdrawal: Remove the needle and briefly massage the muscle to aid in the dispersal of the injectate.
-
Monitoring: Return the rat to its cage and observe for any signs of pain, lameness, or distress.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound inhibits the formation of peptidoglycan cross-links in the bacterial cell wall. This diagram illustrates the key steps in the bacterial cell wall synthesis pathway and the point of inhibition by this compound.
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow: Dosage Calculation and Administration
This workflow diagram outlines the logical steps for determining and administering the correct dosage of this compound in an experimental setting.
Caption: Workflow for this compound dosage and administration.
References
Application Notes and Protocols for Aseptic Handling of Penicillin G in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the aseptic handling of Penicillin G in a laboratory setting. Adherence to these procedures is critical to ensure the integrity of experimental results, maintain a sterile work environment, and ensure the safety of laboratory personnel.
Introduction to this compound
This compound is a beta-lactam antibiotic effective against a range of Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, specifically by targeting penicillin-binding proteins (PBPs) responsible for the cross-linking of peptidoglycan.[1][3][4] This interference with cell wall integrity leads to bacterial cell lysis and death. Due to its potent antibacterial activity, this compound is a common reagent in cell culture and microbiology laboratories to prevent or treat bacterial contamination.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound sodium salt, the most common form used in laboratory settings.
Table 1: Physicochemical Properties of this compound Sodium Salt
| Property | Value |
| Molecular Formula | C₁₆H₁₇N₂NaO₄S |
| Molecular Weight | 356.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility in Water | 100 mg/mL |
| pH of Reconstituted Solution | 5.0 - 7.5 |
Source: Benchchem, DailyMed
Table 2: Stability of this compound Sodium Salt Solutions
| Storage Condition | Diluent | Stability |
| 2-8°C | Sterile Water or PBS | Up to 1 week |
| -20°C | Sterile Water or PBS | Up to 6 months |
| 37°C | Aqueous Solution | Approximately 3 days |
| 5°C | 0.9% Sodium Chloride or 5% Dextrose | At least 21 days |
Source: Benchchem, PubMed
Table 3: Recommended Working Concentrations for this compound
| Application | Recommended Concentration (Units/mL) | Recommended Concentration (µg/mL) |
| Routine Bacterial Contamination Prevention | 50 - 100 | 30 - 60 |
| Bacterial Selection | Varies (empirically determined) | 10 - 100 |
Note: One unit of this compound sodium is approximately 0.6 µg. Source: Benchchem
Experimental Protocols
Strict aseptic technique is paramount when working with this compound to prevent contamination of stock solutions, cell cultures, and experiments.
General Aseptic Technique Guidelines
-
All manipulations should be conducted within a certified Class II biological safety cabinet (BSC).
-
The BSC work surface should be decontaminated with 70% ethanol (B145695) before and after use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Use only sterile pipette tips, tubes, and other consumables.
-
Minimize the time that sterile containers are open.
-
Never pour directly from stock bottles; always use a sterile pipette.
Protocol for Preparation of a Sterile this compound Stock Solution (100 mg/mL)
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 100 mg/mL.
Materials:
-
This compound sodium salt powder
-
Sterile, pyrogen-free distilled water or phosphate-buffered saline (PBS)
-
Sterile 15 mL conical tube
-
Sterile 10 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes for aliquoting
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: In a biological safety cabinet, prepare the sterile work area.
-
Weighing: Aseptically weigh 1 g of this compound sodium salt powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Using a sterile pipette, add 10 mL of sterile distilled water or PBS to the conical tube. Close the cap tightly and vortex until the powder is completely dissolved.
-
Sterile Filtration: a. Attach a sterile 0.22 µm syringe filter to a sterile 10 mL syringe. b. Draw the this compound solution into the syringe. c. Carefully dispense the solution through the syringe filter into a new sterile 15 mL conical tube. This step removes any potential bacterial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile 1.5 mL microcentrifuge tubes. This prevents contamination of the entire stock during repeated use and minimizes freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration (100 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term storage.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound inhibits the final step of peptidoglycan synthesis in bacterial cell walls. It forms a covalent bond with the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan strands. This inactivation of PBPs leads to a weakened cell wall and ultimately cell lysis.
References
Application Notes and Protocols for Long-Term Storage and Stability of Penicillin G Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin G, a cornerstone of antibacterial therapy, is notoriously unstable in aqueous solutions. Its efficacy is intrinsically linked to the integrity of the β-lactam ring, which is susceptible to hydrolysis under various conditions.[1][2] Understanding the kinetics and pathways of this compound degradation is paramount for ensuring its therapeutic potency and for the development of stable formulations. These application notes provide a comprehensive overview of the factors influencing the stability of this compound solutions, detailed protocols for stability assessment, and recommendations for long-term storage.
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring.[1] This process is significantly influenced by pH, temperature, and the composition of the solution buffer.[3] Degradation leads to the formation of inactive and potentially allergenic products, such as penicilloic, penillic, and penilloic acids.[4]
Factors Affecting this compound Stability
Effect of pH
The stability of this compound is highly pH-dependent. The optimal pH for stability is in the neutral range, typically between 6.0 and 7.5. Both acidic and alkaline conditions accelerate the degradation process. Under acidic conditions (pH < 5), this compound primarily degrades to penillic acid. In alkaline environments (pH > 8), the main degradation product is penicilloic acid.
Effect of Temperature
Temperature plays a crucial role in the degradation kinetics of this compound. As with most chemical reactions, an increase in temperature significantly accelerates the rate of degradation. For optimal stability, this compound solutions should be stored at refrigerated (2-8 °C) or frozen temperatures. Studies have shown a significant loss of potency within hours at room temperature, while refrigerated solutions can maintain stability for several days.
Effect of Buffers and Excipients
The choice of buffer can significantly impact the stability of this compound solutions. Citrate (B86180) and acetate (B1210297) buffers have been shown to provide better stability compared to phosphate (B84403) buffers. The presence of other excipients, such as dextrose, can also influence the degradation rate.
Quantitative Stability Data
The following tables summarize the degradation rate constants and shelf-life of this compound solutions under various conditions.
Table 1: Degradation Rate Constants (k) of this compound in Citrate Buffer at Various pH Values and Temperatures
| Temperature (°C) | pH 4.0 (k x 10⁻⁴ h⁻¹) | pH 5.0 (k x 10⁻⁴ h⁻¹) | pH 6.0 (k x 10⁻⁴ h⁻¹) | pH 7.0 (k x 10⁻⁴ h⁻¹) | pH 7.5 (k x 10⁻⁴ h⁻¹) | pH 10.0 (k x 10⁻⁴ h⁻¹) |
| 5 | 54.0 ± 0.90 | 7.35 ± 0.094 | 0.891 ± 0.012 | - | 0.339 ± 0.048 | 63.5 ± 0.84 |
| 15 | - | - | - | - | - | - |
| 25 | - | - | - | - | - | - |
| 37 | - | - | - | - | - | - |
| 50 | - | - | - | - | - | - |
Data presented as mean ± standard deviation.
Table 2: Shelf-Life and Storage Recommendations for Reconstituted this compound Solutions
| Concentration | Diluent | Storage Temperature | Stability | Reference |
| 500,000 U/mL | 0.9% Sodium Chloride | Room Temperature | Stable for 4 hours | |
| 500,000 U/mL | 5% Dextrose in Water | Room Temperature | Stable for 3 hours | |
| 500,000 U/mL | 0.9% Sodium Chloride | 2-8 °C (Refrigerated) | Stable for 3 days | |
| 500,000 U/mL | 5% Dextrose in Water | 2-8 °C (Refrigerated) | Stable for 3 days | |
| 2,500 and 50,000 units/mL | 0.9% Sodium Chloride or 5% Dextrose | 5°C | Physically and chemically stable for at least 21 days | |
| 10,000 IU/mL | Not specified | 4°C | Stable for 7 days | |
| 10,000 IU/mL | Not specified | -15°C to -50°C | Stable for up to 28 days | |
| Reconstituted Vial | Not specified | 2-8°C (Refrigerated) | May be stored for 3 days without significant loss of potency | |
| Admixture Solutions | Not specified | 2-8°C (Refrigerated) | May be stored for 7 days without significant loss of potency |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing
This protocol outlines a general method for determining the concentration of this compound in a solution to assess its stability.
4.1.1 Materials and Reagents
-
This compound Potassium Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Monobasic Potassium Phosphate
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
4.1.2 Chromatographic Conditions
-
Instrument: UltiMate 3000 LC or equivalent
-
Column: Syncronis aQ (4.6 x 100 mm, 5 µm) or equivalent C18 column
-
Mobile Phase: A mixture of 0.01M monobasic potassium phosphate and methanol (60:40). Adjustments may be necessary.
-
Separation Mode: Isocratic
-
Column Temperature: 25°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: UV 220 nm
-
Run Time: 15 minutes
4.1.3 Preparation of Solutions
-
Standard Solution: Accurately weigh and transfer 5mg of this compound potassium to a 50 mL volumetric flask. Dissolve in approximately 45 mL of water and make up the volume to 50 mL with water.
-
Sample Solution: Prepare the this compound solution to be tested at the desired concentration in the appropriate buffer or diluent.
-
Resolution Solution (for system suitability): Prepare a solution in water containing about 0.1 mg/mL each of this compound Potassium and 2-phenylacetamide (B93265).
4.1.4 Procedure
-
System Suitability: Inject the resolution solution to ensure the resolution between 2-phenylacetamide and this compound potassium is not less than 2.0. Inject the standard solution multiple times to check for system precision (%RSD should be NMT 2.0%).
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Filter the sample solutions through a 0.45 µm syringe filter and inject them into the HPLC system.
-
Data Analysis: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the calibration curve. The percentage of this compound remaining at each time point can be calculated relative to the initial concentration.
This compound Degradation Pathway
The primary degradation of this compound involves the hydrolytic cleavage of the β-lactam ring. The specific degradation products are dependent on the pH of the solution.
Caption: Simplified degradation pathway of this compound under acidic and alkaline conditions.
Recommendations for Long-Term Storage
-
Unreconstituted Powder: Store the dry powder at controlled room temperature (20-25°C).
-
Reconstituted Solutions:
-
For short-term storage (up to 3-7 days), refrigerate solutions at 2-8°C.
-
For extended storage, freezing solutions at -15°C to -50°C may be an option, with stability reported for up to 28 days for certain concentrations. However, freeze-thaw stability should be validated for the specific formulation.
-
-
Buffers: When preparing buffered solutions for enhanced stability, citrate buffer at a pH of approximately 6.5-7.5 is recommended.
-
Avoidance of Contaminants: Ensure aseptic techniques are used during reconstitution to prevent microbial contamination, which can also contribute to degradation.
Conclusion
The stability of this compound solutions is a critical factor that dictates their therapeutic effectiveness. By controlling pH, temperature, and buffer composition, the degradation of this compound can be minimized. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical field to ensure the quality and potency of this compound formulations. It is essential to perform stability studies under conditions that reflect the intended storage and use of the product.
References
Troubleshooting & Optimization
Troubleshooting bacterial contamination in Penicillin G treated cultures
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering bacterial contamination in cell cultures, particularly when using Penicillin G.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound in my cultures, but I still see signs of bacterial contamination. Why is this happening?
A1: Even with this compound, bacterial contamination can persist for several reasons:
-
Resistant Bacteria: this compound is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.[1][2] Many common laboratory contaminants are Gram-negative bacteria, which are inherently resistant to this compound.[2][3]
-
Mycoplasma Contamination: A frequent and hard-to-detect issue is contamination with Mycoplasma. These are a genus of bacteria that lack a cell wall, rendering this compound and other cell wall-targeting antibiotics completely ineffective. Contamination rates in continuous cell lines can be as high as 15-35%.
-
L-form Bacteria: Exposure to β-lactam antibiotics like this compound can induce some bacteria to switch to a wall-deficient state known as the L-form. These L-forms are resistant to cell wall-targeting antibiotics and can persist in the culture.
-
Cryptic or Low-Level Contamination: The routine use of antibiotics can sometimes suppress bacterial growth to a level that isn't obvious (e.g., no turbidity), but the contaminants are still present. This "cryptic" contamination can still significantly alter cell metabolism and experimental results.
-
Incorrect Antibiotic Concentration or Degradation: The this compound stock solution may have been prepared incorrectly, or it may have degraded due to improper storage. Aqueous solutions are typically stable for only a few days at 37°C.
Q2: What are the typical signs of bacterial contamination?
A2: Bacterial contamination can manifest in several ways, which can be observed macroscopically and microscopically.
-
Macroscopic Signs:
-
Increased Turbidity: The culture medium appears cloudy or murky, which is a classic sign of rapid bacterial growth.
-
Sudden pH Shift: Bacterial metabolism often produces acidic byproducts, causing a rapid drop in the medium's pH. If the medium contains phenol (B47542) red, it will quickly turn yellow.
-
Surface Film: A thin, greasy-looking film may appear on the surface of the culture medium.
-
-
Microscopic Signs:
-
Visible Particles: Under a microscope (100-400x magnification), bacteria appear as tiny, dark, granular particles between your cells. They may be rod-shaped (bacilli), spherical (cocci), or spiral.
-
Motility: Some bacteria are motile and will be seen actively moving. Non-motile bacteria or cell debris will only exhibit Brownian motion (fidgeting in place).
-
Q3: How can I identify the type of bacteria contaminating my culture?
A3: Identifying the contaminant is the first step toward effective treatment.
-
Microscopic Observation: Observe the morphology (shape) of the bacteria under high magnification. This provides initial clues.
-
Gram Staining: This is a crucial and straightforward differential staining technique that distinguishes between Gram-positive (purple) and Gram-negative (pink/red) bacteria based on their cell wall structure. This will help determine if this compound would even be effective.
-
Culture and Identification: A sample of the contaminated medium can be streaked on a general-purpose bacterial agar (B569324) plate (e.g., Nutrient Agar or Tryptic Soy Agar) and incubated. The resulting colonies can then be identified using standard microbiology techniques.
-
PCR Detection: For specific and highly sensitive detection, particularly for elusive contaminants like Mycoplasma, PCR-based kits are the gold standard.
Q4: My cultures look clean, but my cells are growing poorly and experimental results are inconsistent. What could be the issue?
A4: This scenario often points to a "cryptic" or invisible contaminant, such as Mycoplasma or endotoxins.
-
Mycoplasma : This is a primary suspect. Mycoplasma contamination often does not cause turbidity or a pH change but can significantly alter cell physiology, including growth rates, metabolism, and gene expression, leading to unreliable data. Regular testing for Mycoplasma is highly recommended.
-
Endotoxins: These are lipopolysaccharide (LPS) molecules from the outer membrane of Gram-negative bacteria. They can remain in the culture even after the bacteria are killed and are heat-stable. Endotoxins can affect cell growth and function, representing a significant source of experimental variability. Using endotoxin-tested reagents and water is crucial for prevention.
-
Low-Level Resistant Bacteria: Continuous use of antibiotics may suppress a resistant bacterial strain to a very low, visually undetectable level. These persistent contaminants can still impact your cells. Maintaining an antibiotic-free control culture can help identify such issues.
Troubleshooting Guides
Guide 1: Persistent Contamination Despite this compound Use
This guide provides a logical workflow for diagnosing and resolving bacterial contamination that is not controlled by this compound.
Caption: Troubleshooting workflow for this compound resistant contamination.
Guide 2: Mycoplasma Detection and Elimination
Mycoplasma is a common, invisible threat. This workflow outlines the steps for detection and response.
Caption: Workflow for Mycoplasma detection, eradication, and prevention.
Data Presentation
Table 1: Spectrum of Activity for Common Cell Culture Antibiotics
This table summarizes the targets of antibiotics commonly used in cell culture to help in selecting an appropriate agent when this compound is ineffective.
| Antibiotic/Antimycotic | Class | Primary Target(s) | Ineffective Against | Typical Working Concentration |
| This compound | β-Lactam | Gram-positive bacteria | Gram-negative bacteria, Mycoplasma, L-form bacteria, Fungi | 50-100 U/mL |
| Streptomycin | Aminoglycoside | Gram-negative bacteria | Gram-positive bacteria (less effective), Mycoplasma, Fungi | 50-100 µg/mL |
| Penicillin-Streptomycin | Mixture | Broad-spectrum: Gram-positive & Gram-negative bacteria | Mycoplasma, L-form bacteria, Fungi, Resistant strains | 50-100 U/mL Pen, 50-100 µg/mL Strep |
| Gentamicin | Aminoglycoside | Broad-spectrum: Gram-positive & Gram-negative bacteria | Fungi, some resistant strains | 10-50 µg/mL |
| Ciprofloxacin | Fluoroquinolone | Mycoplasma, broad-spectrum bacteria | Fungi | 5-10 µg/mL |
| Amphotericin B | Polyene | Fungi (yeast and molds) | Bacteria, Mycoplasma | 0.25-2.5 µg/mL |
Experimental Protocols
Protocol 1: Gram Staining for Bacterial Identification
Objective: To differentiate bacteria from a contaminated culture into Gram-positive or Gram-negative groups.
Materials:
-
Glass microscope slide
-
Inoculating loop or sterile pipette tip
-
Bunsen burner or heat block
-
Staining tray
-
Gram stain kit (Crystal Violet, Gram's Iodine, Decolorizer (e.g., 95% Ethanol), Safranin)
-
Deionized water
-
Microscope with oil immersion objective (100x)
Methodology:
-
Prepare Smear: Using a sterile pipette tip, place a small drop of the contaminated culture medium onto a clean microscope slide. Spread the drop into a thin, even smear.
-
Heat Fix: Allow the smear to air dry completely. Pass the slide (smear-side up) quickly through a Bunsen burner flame 2-3 times to heat-fix the bacteria to the slide. The slide should feel warm, but not hot, to the touch.
-
Primary Stain: Place the slide on a staining tray and flood the smear with Crystal Violet solution. Let it stand for 1 minute.
-
Rinse: Gently rinse the slide with a slow stream of deionized water.
-
Mordant: Flood the smear with Gram's Iodine solution. Let it stand for 1 minute. This forms a complex with the crystal violet.
-
Rinse: Gently rinse with deionized water.
-
Decolorization (Critical Step): Hold the slide at a 45-degree angle and apply the Decolorizer drop by drop until the runoff is clear (typically 5-15 seconds). Immediately proceed to the next step to avoid over-decolorizing.
-
Rinse: Gently rinse with deionized water.
-
Counterstain: Flood the smear with Safranin solution. Let it stand for 1 minute.
-
Rinse & Dry: Gently rinse with deionized water and blot dry carefully with bibulous paper, or allow to air dry.
-
Observation: Place a drop of immersion oil on the smear and view under the 100x oil immersion objective.
-
Gram-positive bacteria will appear purple/blue.
-
Gram-negative bacteria will appear pink/red.
-
Protocol 2: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture media.
Materials:
-
This compound Sodium Salt powder (cell culture grade)
-
Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile, single-use microcentrifuge tubes or cryovials for aliquots
Methodology:
-
Calculation: this compound is typically measured in "units". A common stock concentration is 10,000 units/mL (100x for a final concentration of 100 U/mL). To make 10 mL of a 10,000 U/mL stock, you will need 100,000 units of this compound. Check the certificate of analysis for the specific activity of your powder (e.g., ~1600 units/mg).
-
Aseptic Technique: Perform all steps in a certified biosafety cabinet.
-
Weighing: Aseptically weigh the required amount of this compound powder.
-
Dissolving: Add the powder to a sterile 50 mL conical tube. Add a small volume of sterile water or PBS (e.g., 8 mL for a final volume of 10 mL) and gently swirl until the powder is completely dissolved.
-
Final Volume: Adjust the solution to the final desired volume (10 mL) with sterile water or PBS.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter the solution into a new sterile conical tube. This step removes any potential microbial contaminants from the powder or solvent.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 200-500 µL) in sterile microcentrifuge tubes or cryovials. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the name, concentration (10,000 U/mL), and date of preparation. Store aliquots at -20°C for long-term use. A working aliquot can be stored at 2-8°C for up to one week.
References
Technical Support Center: Optimizing Penicillin G Concentration to Minimize Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Penicillin G in mammalian cell culture. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for routine cell culture to prevent bacterial contamination?
For the prevention of bacterial contamination in mammalian cell cultures, the standard recommended concentration of this compound is between 50 to 100 U/mL. At these concentrations, this compound exhibits low cytotoxicity to a wide range of mammalian cell lines.
Q2: At what concentrations does this compound become cytotoxic to mammalian cells?
While generally considered to have low toxicity to mammalian cells at standard concentrations, higher concentrations of this compound can induce cytotoxic effects. For instance, in human colorectal cancer cell lines (HCT116), cytotoxic effects, including inhibition of cell growth and induction of apoptosis, have been observed at concentrations ranging from 100 to 500 U/mL. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Can this compound interfere with common cytotoxicity assays like MTT or LDH?
There is no widespread evidence to suggest that this compound directly interferes with the chemical reactions of MTT (reduction of tetrazolium salt to formazan) or LDH (lactate dehydrogenase activity) assays. However, it is important to consider that this compound can affect cellular metabolism, which is the basis of the MTT assay. For example, some antibiotics have been shown to disrupt mitochondrial function. Therefore, any observed changes in MTT assay results should be interpreted with caution and may be a reflection of altered metabolic activity rather than a direct chemical interference. It is always recommended to include proper controls, such as a vehicle control without this compound, to account for any potential effects on cellular metabolism.
Q4: What are the known cellular mechanisms of this compound-induced cytotoxicity at high concentrations?
High concentrations of this compound can induce cytotoxicity in mammalian cells through various mechanisms, including:
-
Mitochondrial Dysfunction: this compound has been shown to disrupt mitochondrial function, leading to impaired energy metabolism and a decrease in ATP production. This can trigger downstream cell death pathways.
-
Induction of Apoptosis: this compound can induce apoptosis, a form of programmed cell death. This is evidenced by the activation of caspases, such as cleaved caspase-3, which are key executioners of the apoptotic process. The release of cytochrome c from mitochondria due to dysfunction can also initiate the caspase cascade.
-
Induction of Autophagy: In some cell types, this compound has been observed to induce autophagy, a cellular process of self-digestion. While autophagy can be a survival mechanism, excessive or prolonged autophagy can lead to cell death.
-
Immunomodulatory Effects: In immune cells like T-cells, this compound can modulate the expression of key transcription factors (e.g., GATA3, T-bet) and cytokines (e.g., IFN-γ, IL-17A), which can influence cell fate and function.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound concentrations and their effects on mammalian cells. It is important to note that specific IC50 values for this compound-induced cytotoxicity are not widely reported in the literature for a broad range of cell lines. The data presented here are based on concentrations reported to have specific biological effects.
Table 1: Recommended and Cytotoxic Concentrations of this compound in Mammalian Cell Lines
| Cell Line/Type | Concentration (U/mL) | Observed Effect | Reference |
| Various Mammalian Cell Lines | 50 - 100 | Routine prevention of bacterial contamination with low cytotoxicity | General cell culture knowledge |
| Human Colorectal Cancer (HCT116) | 100 - 500 | Inhibition of cell growth, induction of apoptosis and autophagy | [1] |
| Human Diploid Skin Fibroblasts | 100 | Depression of cell growth after 2 weeks of exposure | |
| Human Lymphocytes | up to 0.1 µg/mL (~0.167 U/mL) | No significant DNA damage observed |
Table 2: Effects of this compound on T-Cell Signaling Molecules
| Target Molecule | Cell Type | This compound Concentration | Effect | Reference |
| GATA3 | Human T-cells | 120 µg/mL (~200 U/mL) | Downregulation | [2] |
| T-bet | Human T-cells | 120 µg/mL (~200 U/mL) | Downregulation | [2] |
| IFN-γ | Human T-cells | 120 µg/mL (~200 U/mL) | Decreased expression | [2] |
| IL-17A | Human T-cells | 120 µg/mL (~200 U/mL) | Decreased expression | [2] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time. Include a vehicle control (culture medium without this compound).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
2. LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, allowing the LDH to catalyze the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicates in cytotoxicity assays | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and consistent pipetting techniques. |
| Low signal or unexpected results in MTT assay | Altered cellular metabolism due to this compound; this compound degradation over long incubation times. | Confirm results with an alternative cytotoxicity assay (e.g., LDH or Annexin V/PI staining). Consider the stability of this compound in your culture medium over the experiment's duration and refresh the medium if necessary. |
| High background in LDH assay | LDH present in serum supplement; Cell damage during handling. | Use a low-serum or serum-free medium for the assay if compatible with your cells. Handle cells gently during media changes and reagent additions. |
| Discrepancy between microscopic observation of cell death and assay results | Assay may not be sensitive enough for the type of cell death; this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic at certain concentrations. | Use multiple assays to assess different aspects of cell death (e.g., apoptosis, necrosis). Perform cell proliferation assays (e.g., cell counting, BrdU incorporation) in parallel. |
Signaling Pathway and Workflow Diagrams
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling.
Caption: this compound's effect on T-cell signaling.
References
Technical Support Center: Identifying and Addressing Penicillin G Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and addressing Penicillin G resistant bacterial strains. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of bacterial resistance to this compound?
Bacteria have evolved several mechanisms to resist the antibacterial action of this compound. The most common include:
-
Enzymatic Degradation: The production of β-lactamase enzymes (penicillinases) is a primary resistance mechanism. These enzymes hydrolyze the β-lactam ring of penicillin, rendering the antibiotic inactive. The blaZ gene is a well-known gene that codes for penicillinase in staphylococci.[1]
-
Alteration of Target Site: this compound exerts its effect by binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[2][3][4] Mutations in the genes encoding these proteins can lead to altered PBPs with reduced affinity for this compound, thus preventing the antibiotic from inhibiting cell wall formation.[2]
-
Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to many antibiotics. Mutations in porin proteins, which form channels through the outer membrane, can decrease the influx of this compound into the bacterial cell, thereby reducing its effectiveness.
-
Efflux Pumps: Some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. This mechanism prevents the accumulation of this compound to a concentration high enough to be effective.
2. How can I identify this compound resistant bacterial strains in my experiments?
Several methods are available to identify this compound resistance:
-
Antimicrobial Susceptibility Testing (AST): This is the most common approach and includes methods like the Kirby-Bauer disk diffusion test and broth microdilution to determine the Minimum Inhibitory Concentration (MIC). These tests assess the in vitro activity of this compound against a bacterial isolate.
-
β-Lactamase Detection: Specific tests can detect the presence of β-lactamase enzymes. The chromogenic nitrocefin (B1678963) test is a rapid and sensitive method for this purpose.
-
Molecular Methods: Polymerase Chain Reaction (PCR) can be used to detect the presence of specific resistance genes, such as blaZ in Staphylococcus aureus.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in Antimicrobial Susceptibility Testing (AST).
Q1: My Kirby-Bauer disk diffusion results show inconsistent zone sizes for the same isolate. What could be the cause?
Inconsistent zone diameters can arise from several factors:
-
Inoculum Density: The turbidity of the bacterial suspension must be standardized to a 0.5 McFarland standard. An inoculum that is too light will result in larger zones, while a heavier inoculum will produce smaller zones.
-
Agar (B569324) Depth: The depth of the Mueller-Hinton agar should be uniform, typically 4 mm. Variations in agar depth can affect the diffusion of the antibiotic.
-
Disk Potency: Ensure that the this compound disks are not expired and have been stored correctly to maintain their potency.
-
Incubation Conditions: The plates should be incubated at 35°C ± 2°C for 16-20 hours. Deviations in temperature or time can affect bacterial growth and zone size.
Q2: I am observing "skipping" of wells in my broth microdilution assay, where there is growth in a well with a higher antibiotic concentration but no growth in a well with a lower concentration. What does this indicate?
This phenomenon, known as the "Eagle effect" or paradoxical effect, can occur with some β-lactam antibiotics. It is characterized by a decrease in bactericidal activity at very high antibiotic concentrations. If you observe this, it is crucial to repeat the test to confirm the result. If it is reproducible, the true MIC should be read as the lowest concentration that inhibits visible growth.
Q3: What is "heteroresistance" and how can it affect my AST results?
Heteroresistance is a phenomenon where a bacterial population contains a small subpopulation of resistant cells that can grow at antibiotic concentrations that inhibit the majority of the population. This can lead to the appearance of small colonies within a zone of inhibition in a disk diffusion assay or trailing endpoints in a broth microdilution assay. Detecting heteroresistance can be challenging with standard AST methods. If you suspect heteroresistance, consider using population analysis profiles or Etest strips to better characterize the resistance.
Data Presentation
Table 1: this compound CLSI and EUCAST Breakpoints for Common Gram-Positive Bacteria (μg/mL)
| Organism | CLSI Breakpoint (μg/mL) | EUCAST Breakpoint (μg/mL) |
| S | I | |
| Staphylococcus aureus | ≤0.12 | - |
| Streptococcus pneumoniae (non-meningitis) | ≤2 | 4 |
| Streptococcus pneumoniae (meningitis) | ≤0.06 | 0.12-1 |
| Enterococcus spp. | ≤8 | 16 |
S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change; always refer to the latest CLSI and EUCAST guidelines.
Table 2: Global Prevalence of this compound Resistance in Key Pathogens (2022-2024)
| Pathogen | Region/Country | Resistance Prevalence (%) | Reference |
| Staphylococcus aureus | Global | High, often >80% in many regions | |
| Streptococcus pneumoniae | Global | Varies significantly by region and serotype | |
| China (2022) | 82.61% in children <2 years | ||
| Italy (2023) | 18.8% in the elderly | ||
| Neisseria gonorrhoeae | Global | Widespread resistance |
Note: Resistance rates can vary widely based on geographical location and the specific populations studied.
Experimental Protocols
Broth Microdilution for MIC Determination
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visually identifying the lowest concentration of this compound that inhibits visible bacterial growth.
Nitrocefin Assay for β-Lactamase Detection
-
Prepare a working solution of nitrocefin. A typical concentration is 0.5 mg/mL in a phosphate (B84403) buffer.
-
Perform a slide test: Place a drop of the nitrocefin solution on a clean glass slide. Pick a bacterial colony with a sterile loop and emulsify it in the drop. A rapid change in color from yellow to red indicates β-lactamase activity.
-
Alternatively, use a filter paper test: Saturate a piece of filter paper with the nitrocefin solution and smear a bacterial colony onto it. A color change indicates a positive result.
PCR for blaZ Gene Detection
-
Extract bacterial DNA from the isolate.
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, buffer, and specific primers for the blaZ gene. An example of forward and reverse primers are: F: 5'-AAGAGATTTGCCTATGCTTC-3' and R: 5'-GCTTGACCACTTTTATCAGC-3'.
-
Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Analyze the PCR product by gel electrophoresis to visualize the amplified DNA fragment of the expected size.
Mandatory Visualizations
Signaling Pathways
Caption: AmpC β-lactamase induction pathway in Gram-negative bacteria.
Experimental Workflows
Caption: Kirby-Bauer disk diffusion experimental workflow.
Caption: Broth microdilution for MIC determination workflow.
References
Technical Support Center: Preventing Hydrolysis of the Beta-Lactam Ring in Penicillin G
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Penicillin G. Our focus is on preventing the hydrolysis of the critical beta-lactam ring, a primary cause of its inactivation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its beta-lactam ring. This four-membered ring is highly strained and susceptible to cleavage, which leads to the loss of antibacterial activity. This hydrolysis can be catalyzed by acidic or basic conditions, as well as by enzymes called beta-lactamases.[1][2]
Q2: What is the optimal pH for maintaining this compound stability in solution?
A2: this compound exhibits its greatest stability in the neutral pH range, typically between 6.0 and 7.5.[3] Significant degradation occurs in both acidic conditions (pH below 5.0) and alkaline conditions (pH above 8.0).
Q3: How does temperature affect the stability of this compound solutions?
A3: The rate of this compound degradation is highly dependent on temperature. Increased temperatures accelerate the hydrolysis of the beta-lactam ring across all pH values. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C).[4]
Q4: What are the major degradation products of this compound under different pH conditions?
A4: The degradation pathway of this compound varies with pH. Under acidic conditions, it primarily degrades to penillic acid. In alkaline solutions, the main degradation product is penicilloic acid, which is biologically inactive.[3]
Q5: How can I prevent enzymatic degradation of this compound in my experiments?
A5: Enzymatic degradation is primarily caused by beta-lactamases, which may be present as contaminants in bacterial cultures or lysates. To prevent this, you can add a beta-lactamase inhibitor, such as clavulanic acid or tazobactam, to your experimental setup. These inhibitors bind to and inactivate the beta-lactamase enzymes, thereby protecting the beta-lactam ring of this compound.
Q6: Which type of buffer is best for storing this compound solutions?
A6: The choice of buffer can significantly impact the stability of this compound. Citrate (B86180) and acetate (B1210297) buffers have been shown to provide better stability compared to phosphate (B84403) buffers.
Troubleshooting Guides
Issue: Rapid Loss of this compound Activity in Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | 1. Measure the pH of your this compound solution using a calibrated pH meter. 2. Adjust the pH to the optimal range of 6.0-7.5 using a suitable buffer system (e.g., citrate buffer). |
| High storage or experimental temperature | 1. Store stock solutions of this compound at 2-8 °C for short-term use (up to 7 days) and at -20 °C or lower for long-term storage. 2. If your experiment requires elevated temperatures, minimize the incubation time of this compound under these conditions. 3. Prepare fresh solutions of this compound immediately before use. |
| Presence of beta-lactamase contamination | 1. If working with bacterial cultures or lysates, suspect beta-lactamase activity. 2. Add a beta-lactamase inhibitor, such as clavulanic acid, to your solution at a final concentration of 1-5 µg/mL. 3. See the detailed protocol for using beta-lactamase inhibitors below. |
| Inappropriate solvent or buffer | 1. Reconstitute lyophilized this compound in a high-purity, sterile solvent like water for injection or a stability-enhancing buffer such as citrate buffer. 2. Avoid using phosphate buffers if maximum stability is required. |
Issue: Inconsistent Experimental Results with this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | 1. Prepare fresh stock solutions of this compound regularly. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light. |
| Variability in solution preparation | 1. Standardize the protocol for preparing this compound solutions, ensuring consistent pH, buffer composition, and final concentration. 2. Use calibrated pipettes and balances for accurate measurements. |
| Interaction with other components in the medium | 1. Be aware that some media components can affect this compound stability. 2. If possible, perform a pilot stability study of this compound in your specific experimental medium. |
Data Presentation
Table 1: Stability of this compound Sodium in Various Solutions at 5°C
| Diluent | Initial Concentration (units/mL) | Stability (≥90% Remaining) |
| 0.9% Sodium Chloride | 2,500 | 21 days |
| 0.9% Sodium Chloride | 50,000 | 21 days |
| 5% Dextrose | 2,500 | 21 days |
| 5% Dextrose | 50,000 | 21 days |
Table 2: Effect of pH and Temperature on the Degradation Rate Constant (k) of this compound
| pH | Temperature (°C) | Buffer | Rate Constant (k) (h⁻¹) |
| 4.0 | 50 | Citrate | (54.0 ± 0.90) x 10⁻⁴ |
| 5.0 | 50 | Citrate | (7.35 ± 0.094) x 10⁻⁴ |
| 6.0 | 50 | Citrate | (0.891 ± 0.012) x 10⁻⁴ |
| 7.0 | 37 | Phosphate | 4.54 x 10⁻³ |
Note: Data compiled from multiple sources to illustrate general trends. Direct comparison of values may be limited due to differing experimental conditions.
Experimental Protocols
Protocol 1: pH Stability Study of this compound using HPLC
This protocol outlines a forced degradation study to assess the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound sodium salt
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Citrate buffer (0.1 M, pH 6.5)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate monobasic (HPLC grade)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound sodium salt in high-purity water.
-
Forced Degradation Samples:
-
Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Alkaline: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral: Mix an aliquot of the stock solution with citrate buffer (pH 6.5).
-
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., 40°C).
3. HPLC Analysis:
-
Mobile Phase: Prepare a mixture of 0.01 M potassium phosphate monobasic and methanol (e.g., 60:40 v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Procedure:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Neutralize the acidic and alkaline samples.
-
Dilute the samples with the mobile phase to an appropriate concentration.
-
Inject the samples into the HPLC system.
-
Record the peak area of the intact this compound.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: In Vitro Inhibition of Beta-Lactamase Activity
This protocol provides a method for preventing the degradation of this compound by beta-lactamases in a laboratory setting.
1. Materials and Reagents:
-
This compound solution
-
Beta-lactamase enzyme (commercially available or from a bacterial lysate)
-
Clavulanic acid potassium salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Incubator
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of clavulanic acid (e.g., 1 mg/mL) in PBS.
-
Dilute the beta-lactamase enzyme in PBS to a working concentration.
-
Prepare a solution of this compound in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add the beta-lactamase solution to the designated wells.
-
Add varying concentrations of the clavulanic acid solution to the wells containing the enzyme. A typical final concentration to test for effective inhibition is in the range of 1-10 µg/mL.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.
-
Add the this compound solution to initiate the reaction.
-
Incubate the plate at the desired experimental temperature for a specific duration.
-
-
Analysis:
-
The remaining concentration of this compound can be quantified using the HPLC method described in Protocol 1.
-
Alternatively, a chromogenic beta-lactamase substrate like nitrocefin (B1678963) can be used in a parallel experiment to quickly assess the inhibitory activity of clavulanic acid.
-
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. How Clavulanic Acid Inhibits Serine β-Lactamases | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. Beta-lactamase inhibitors from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inactivation of Penicillin G by β-Lactamase Producing Bacteria
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Penicillin G and β-lactamase-producing bacteria.
I. Frequently Asked Questions (FAQs)
What is the mechanism of this compound inactivation by β-lactamase?
β-lactamase enzymes inactivate this compound by hydrolyzing the amide bond in the β-lactam ring, a core structural component of the antibiotic.[1][2] This enzymatic cleavage renders the this compound molecule unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][3] The inactivation of PBPs ultimately leads to cell lysis and bacterial death.
How can I detect if my bacterial strain produces β-lactamase?
Several methods are available to detect β-lactamase production. The most common and rapid methods are biochemical assays:
-
Chromogenic Method (e.g., Nitrocefin (B1678963) assay): This is a highly sensitive method that uses a chromogenic cephalosporin, nitrocefin.[4] When the β-lactam ring of nitrocefin is hydrolyzed by β-lactamase, it changes color from yellow to red, providing a clear visual confirmation of enzyme activity.
-
Acidimetric Method: This method detects the production of penicilloic acid, an acidic byproduct of penicillin hydrolysis. A pH indicator in the test medium changes color in the presence of this acid.
-
Iodometric Method: This method is based on the ability of penicilloic acid to reduce iodine. A disappearance of the blue color of a starch-iodine complex indicates a positive result.
My this compound stock solution appears to be losing activity. What could be the cause?
The stability of this compound in aqueous solutions can be affected by several factors, leading to a loss of potency:
-
pH: this compound is most stable in solutions with a pH between 6.0 and 7.2. Acidic or alkaline conditions can lead to the hydrolysis of the β-lactam ring, inactivating the antibiotic.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Stock solutions should be stored at recommended temperatures, typically frozen at -20°C or colder for long-term storage.
-
Contamination: Microbial contamination of the stock solution can introduce β-lactamases, leading to the enzymatic degradation of the antibiotic.
What are typical Minimum Inhibitory Concentration (MIC) values for this compound against β-lactamase producing bacteria?
MIC values for this compound against β-lactamase-producing bacteria can vary significantly depending on the bacterial species, the specific type of β-lactamase produced, and the level of enzyme expression. Generally, β-lactamase production leads to a significant increase in the MIC of this compound. For example, while susceptible Staphylococcus aureus strains may have MICs ≤0.12 µg/mL, β-lactamase-producing strains can exhibit MICs well above this range, often ≥0.25 µg/mL.
Can I use a β-lactamase inhibitor to overcome resistance to this compound in my experiments?
Yes, β-lactamase inhibitors are compounds that can be used in combination with β-lactam antibiotics like this compound to counteract the effects of β-lactamase enzymes. These inhibitors bind to the β-lactamase, preventing it from hydrolyzing the antibiotic. This allows the this compound to reach its target PBPs and exert its antibacterial effect. Common β-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam.
II. Troubleshooting Guides
Issue 1: Higher than expected this compound MIC values for a known β-lactamase producer.
Question: My MIC assay for a known β-lactamase-producing strain is showing a much higher this compound MIC than expected. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High level of β-lactamase expression | The bacterial strain may be overexpressing the β-lactamase enzyme. Consider quantifying the β-lactamase activity using a nitrocefin assay to correlate with the MIC value. |
| Incorrect inoculum density | An inoculum that is too dense can lead to a higher apparent MIC. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. |
| Degradation of this compound | The this compound stock solution may have degraded due to improper storage (temperature, pH) or multiple freeze-thaw cycles. Prepare a fresh stock solution and verify its concentration. |
| Presence of additional resistance mechanisms | The strain may possess other resistance mechanisms in addition to β-lactamase production, such as altered penicillin-binding proteins (PBPs) or efflux pumps. |
| Media composition | The composition of the Mueller-Hinton broth can influence the activity of the antibiotic. Ensure the media is from a reputable source and prepared according to standard protocols. |
Issue 2: Inconsistent or no color change in the nitrocefin assay for β-lactamase detection.
Question: I am not getting a consistent or any color change in my nitrocefin assay, even though I suspect my bacterial strain produces β-lactamase. What could be wrong?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper reagent storage or preparation | Nitrocefin is light-sensitive and should be stored protected from light. Ensure the nitrocefin solution is freshly prepared according to the protocol and has a yellow color before use. A red color indicates degradation. |
| Low level of β-lactamase production | The bacterial strain may produce low levels of β-lactamase that are below the detection limit of the assay. Try inducing β-lactamase expression by growing the bacteria in the presence of a sub-inhibitory concentration of a β-lactam antibiotic. |
| Incorrect assay procedure | Ensure sufficient bacterial biomass is used to inoculate the nitrocefin solution or disk. A heavy, milky suspension is recommended. Also, allow sufficient incubation time (up to 1 hour for some staphylococci) for the color change to develop. |
| Inhibitory substances in the sample | If testing a crude sample, it may contain substances that inhibit β-lactamase activity. Purifying the enzyme extract may be necessary. |
| Type of β-lactamase | Some β-lactamases may have a lower affinity for nitrocefin. If you suspect a specific class of β-lactamase, consider using a different detection method or a substrate more specific to that enzyme class. |
Issue 3: Unexpectedly low this compound MIC for a confirmed β-lactamase producer.
Question: My MIC results show susceptibility to this compound for a bacterial strain that I have confirmed produces β-lactamase. How is this possible?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low level of β-lactamase activity | The strain may produce β-lactamase, but at a level insufficient to confer high-level resistance to the concentrations of this compound used in the MIC assay. |
| Inducible β-lactamase expression | The expression of the β-lactamase gene may be inducible, meaning it is only produced in the presence of a β-lactam antibiotic. The standard MIC assay inoculum may not have sufficient enzyme to inactivate the antibiotic before it takes effect. |
| Heterogeneous resistance | The bacterial population may contain a subpopulation of susceptible cells. This can sometimes be observed as "skipped wells" in a broth microdilution assay. |
| Inoculum effect | A lower than standard inoculum density can result in a lower apparent MIC. Re-check the standardization of your bacterial suspension. |
| This compound stability | While unlikely to cause a lower MIC, ensure your this compound is not of a higher potency than stated. |
Issue 4: Variability in MIC results between experimental repeats.
Question: I am observing significant variability in my this compound MIC results across different experimental repeats. What factors could be causing this inconsistency?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent inoculum preparation | The most common source of variability is inconsistent inoculum density. Ensure meticulous standardization to a 0.5 McFarland standard for every experiment. |
| Variations in incubation conditions | Ensure consistent incubation temperature and duration. Fluctuations can affect bacterial growth rates and, consequently, MIC values. |
| Pipetting errors | Inaccurate serial dilutions of this compound or inconsistent inoculation volumes will lead to variable results. Calibrate pipettes regularly and use proper technique. |
| Batch-to-batch variation in media | Different batches of Mueller-Hinton broth can have slight variations in composition that may affect results. Perform quality control checks on each new batch of media. |
| Edge effects in microtiter plates | Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and affect bacterial growth. Consider not using the outermost wells or using a plate sealer. |
III. Experimental Protocols
Protocol 1: Determination of β-Lactamase Production using the Chromogenic Nitrocefin Assay
This protocol describes a rapid method to detect β-lactamase activity in bacterial isolates.
Materials:
-
Nitrocefin solution (e.g., 1 mg/mL in a suitable buffer like phosphate-buffered saline (PBS), pH 7.0)
-
Sterile loops or applicator sticks
-
Clean glass slides or white filter paper
-
Bacterial colonies grown on an appropriate agar (B569324) medium
-
Positive control (a known β-lactamase-producing strain)
-
Negative control (a known non-β-lactamase-producing strain)
Procedure:
-
Preparation: Dispense a drop of the nitrocefin solution onto a clean glass slide or a piece of filter paper.
-
Inoculation: Using a sterile loop or applicator stick, pick several well-isolated colonies of the test bacterium and smear them onto the drop of nitrocefin solution. The suspension should be visibly turbid.
-
Incubation: Observe the inoculated area for a color change at room temperature.
-
Interpretation:
-
Positive Result: A rapid change in color from yellow to red or pink indicates the presence of β-lactamase activity. This typically occurs within 5-15 minutes, although some strains may take up to an hour.
-
Negative Result: No color change after 1 hour of incubation indicates the absence of detectable β-lactamase activity.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a bacterial isolate using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate grown on an appropriate agar medium
-
0.5 McFarland turbidity standard
-
Sterile saline or CAMHB for inoculum dilution
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The typical final volume in each well is 50 µL or 100 µL.
-
Include a growth control well (CAMHB with no antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control well) to achieve the final desired volume and inoculum density.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
IV. Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against β-Lactamase Producing Bacteria
| Bacterial Species | β-Lactamase Status | This compound MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Negative | ≤0.12 | |
| Staphylococcus aureus | Positive | >0.125 | |
| Staphylococcus aureus (clinical isolates) | Positive | 5 - 40 | |
| Staphylococcus lugdunensis | Positive (blaZ-positive) | 0.25 - 32 | |
| Streptococcus pneumoniae | Susceptible | ≤0.06 | |
| Streptococcus pneumoniae | Intermediate | 0.12 - 1.0 | |
| Streptococcus pneumoniae | Resistant | ≥2.0 |
Note: MIC breakpoints can vary based on the standard guidelines (e.g., CLSI, EUCAST) and the site of infection.
Table 2: Kinetic Parameters of Common β-Lactamases for this compound
| β-Lactamase | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| TEM-1 | A | ~20-50 | ~500-1000 | ~10-50 | |
| SHV-1 | A | ~20-60 | ~300-800 | ~5-40 | |
| S. thermophilus β-lactamase (FI) | - | 3.44 | 8.33 (µmol/min/mg) | 2.42 | |
| S. thermophilus β-lactamase (FII) | - | 4.76 | 3.13 (µmol/min/mg) | 0.66 |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
V. Visualizations
References
Technical Support Center: Mitigating Off-Target Effects of Penicillin G in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Penicillin G in cellular assays. Our goal is to help you ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of using this compound (often in a Penicillin-Streptomycin (B12071052) solution) in mammalian cell culture?
A1: While primarily targeting bacterial cell wall synthesis, this compound, especially when used as Pen-Strep, can have several off-target effects on mammalian cells. These include alterations in gene expression, immunomodulatory effects, and impacts on cellular differentiation. For instance, studies have shown that Pen-Strep treatment can significantly alter the expression of genes related to xenobiotic metabolism and stress responses in cell lines like HepG2.[1][2][3][4] Furthermore, this compound has been observed to modulate T-cell differentiation and cytokine expression, indicating it can have immunomodulatory properties.[5]
Q2: Which cellular pathways are most commonly affected by this compound?
A2: Research indicates that this compound and its common partner, streptomycin, can influence several key cellular pathways:
-
Gene Expression and Regulation: In HepG2 cells, Penicillin-Streptomycin treatment led to the differential expression of 209 genes. Pathway analysis revealed significant enrichment in "xenobiotic metabolism signaling" and "PXR/RXR activation" pathways.
-
Immunomodulation: In human T-cells, this compound has been shown to downregulate the expression of key transcription factors and cytokines involved in T-helper cell differentiation, such as T-bet, GATA3, IFN-γ, and IL-17A. Some studies suggest that beta-lactam antibiotics can modulate T-cell functions through covalent binding to cellular albumin.
-
Cell Differentiation: The use of penicillin-streptomycin has been reported to negatively affect the differentiation of various stem cell and primary cell types, including keratinocytes, human adipose tissue-derived stem cells, and embryonic stem cells.
Q3: Can this compound interfere with common cellular assays?
A3: Yes, components of cell culture media, including antibiotics, can potentially interfere with cellular assays. For instance, the MTT assay, which measures cell viability through metabolic activity, can be affected by compounds that have reducing activity, potentially leading to false-positive results. While direct interference by this compound with MTT or luciferase assays is not extensively documented in the provided results, it is a possibility that should be considered. Some compounds are known to inhibit or interfere with the luciferase signal, which could affect reporter gene assays.
Q4: What are the recommended alternatives to this compound for preventing contamination in sensitive assays?
A4: For sensitive cellular assays where off-target effects are a concern, the best practice is to maintain an antibiotic-free culture through stringent aseptic techniques. If antibiotics are deemed necessary, consider the following:
-
Short-Term Use: Limit antibiotic use to the initial recovery phase after thawing cells or for short-term experiments.
-
Alternative Antibiotics: Depending on the potential contaminants, other antibiotics with different mechanisms of action could be considered. However, it is crucial to be aware of their own potential off-target effects. For example, gentamicin (B1671437) has broad-spectrum activity but can be more cytotoxic to certain cell types. Amphotericin B is an antifungal that can be used, but it can also impact mammalian cell viability at higher concentrations.
-
Antibiotic-Free Media: Transitioning to a completely antibiotic-free culture system is the most reliable way to eliminate antibiotic-induced off-target effects.
Troubleshooting Guides
Problem 1: I suspect this compound is affecting my experimental results. How can I confirm this?
Solution:
-
Parallel Cultures: Maintain two sets of cultures in parallel: one with your standard this compound-containing medium and another in an antibiotic-free medium.
-
Key Parameter Analysis: Analyze key experimental parameters (e.g., gene expression of interest, cell viability, protein expression) in both sets of cultures.
-
Compare Results: A significant difference in your results between the two conditions would strongly suggest an off-target effect of the antibiotic.
-
Dose-Response Analysis: If you must use this compound, perform a dose-response experiment to determine the lowest effective concentration that minimizes off-target effects while still preventing contamination.
Problem 2: I want to transition my cells to an antibiotic-free culture. What is the best way to do this without losing my cells to contamination?
Solution:
Successfully transitioning to an antibiotic-free culture relies on meticulous aseptic technique. A gradual weaning process is recommended to adapt the cells.
Workflow for Transitioning to Antibiotic-Free Culture:
Caption: Workflow for weaning cells off antibiotics.
Quantitative Data on Off-Target Effects
The following tables summarize the observed quantitative off-target effects of this compound (as part of Pen-Strep) on gene expression in different human cell lines.
Table 1: Effect of Penicillin-Streptomycin on Gene Expression in HepG2 Cells
| Gene Category | Number of Differentially Expressed Genes | Key Affected Pathways | Reference |
| All Differentially Expressed Genes | 209 | Xenobiotic Metabolism Signaling, PXR/RXR Activation |
Table 2: Effect of this compound on Gene Expression in Human T-Cells
| Gene | Effect | Incubation Time | Fold Change/Difference (approximate) | P-value | Reference |
| T-bet | Downregulation | 72 hours | 3 | P = 0.031 | |
| IFN-γ | Downregulation | 72 hours | 8 | P = 0.001 | |
| IL-17A | Downregulation | 72 hours | 2.2 | P ≤ 0.05 | |
| GATA3 | Downregulation | 72 hours | 1.1 | P = 0.035 |
Experimental Protocols
Protocol 1: Weaning Mammalian Cells from Penicillin-Streptomycin
This protocol describes a gradual reduction method to adapt mammalian cells to an antibiotic-free environment.
Materials:
-
Healthy, actively dividing cell culture in medium containing 1% Penicillin-Streptomycin (standard concentration).
-
Complete cell culture medium without antibiotics.
-
Sterile cell culture flasks or plates.
-
Standard cell culture reagents and equipment (e.g., PBS, trypsin-EDTA, centrifuge).
Procedure:
-
Initial Passage (50% Antibiotics):
-
When your cells are ready for subculturing, aspirate the old medium.
-
Resuspend the cells in a 1:1 mixture of your standard antibiotic-containing medium and antibiotic-free medium. This effectively reduces the antibiotic concentration by 50%.
-
Culture the cells under standard conditions for 2-3 passages, closely monitoring for any signs of contamination (e.g., turbidity, pH change, visible microorganisms under the microscope).
-
-
Second Passage (25% Antibiotics):
-
If no contamination is observed, at the next subculturing step, resuspend the cells in a 1:3 mixture of your standard antibiotic-containing medium and antibiotic-free medium (25% of the original antibiotic concentration).
-
Continue to culture for another 2-3 passages, maintaining vigilant monitoring for contamination.
-
-
Final Transition (Antibiotic-Free):
-
After the cells have successfully grown in the reduced antibiotic concentration, subculture them into a medium that is completely free of antibiotics.
-
For the first few passages in antibiotic-free medium, it is advisable to be extra cautious with your aseptic technique.
-
Regularly inspect the cultures for any signs of contamination.
-
Logical Diagram for Weaning Protocol:
Caption: Step-wise reduction of antibiotics.
Protocol 2: Establishing a New Cell Line in Antibiotic-Free Medium
This protocol is for initiating a new cell line directly into an antibiotic-free environment, which is the preferred method to avoid any potential off-target effects from the outset.
Materials:
-
Cryopreserved vial of the new cell line.
-
Complete cell culture medium without antibiotics, pre-warmed to 37°C.
-
Sterile centrifuge tubes.
-
Sterile cell culture flask.
-
Water bath set to 37°C.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Thawing the Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
-
Initial Seeding:
-
Gently transfer the contents of the vial to a sterile centrifuge tube containing 5-10 mL of pre-warmed antibiotic-free complete medium.
-
Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Carefully aspirate the supernatant and resuspend the cell pellet in a small volume of fresh, pre-warmed antibiotic-free medium.
-
Transfer the cell suspension to a sterile culture flask of the appropriate size.
-
-
Initial Culture and Monitoring:
-
Place the flask in a humidified incubator at the recommended temperature and CO2 concentration.
-
For the first 24-48 hours, closely monitor the cells for attachment (for adherent cells) and signs of viability.
-
Perform daily microscopic examinations for any signs of bacterial or fungal contamination.
-
-
First Medium Change:
-
Change the medium after 24 hours to remove any remaining cryoprotectant and non-viable cells.
-
-
Ongoing Culture:
-
Continue to culture the cells in antibiotic-free medium, adhering to strict aseptic techniques for all subsequent manipulations.
-
Signaling Pathway Diagram: Potential Off-Target Effects of this compound on T-Cell Differentiation
Caption: this compound's impact on T-cell pathways.
References
- 1. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Penicillin G in Long-Term Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Penicillin G in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost its antibacterial activity over time. What could be the cause?
A1: Loss of this compound activity is a common issue in long-term experiments and can be attributed to several factors:
-
Degradation: this compound is susceptible to degradation, especially at physiological temperatures.[1][2] In solution, approximately 50% of this compound decays at 37°C within 24 hours.[1][2] This degradation is accelerated at higher temperatures.[1]
-
pH Instability: The stability of this compound is highly dependent on the pH of the solution. The optimal pH for stability is around 6.0-7.0. Deviations from this range can lead to rapid degradation.
-
Improper Storage: Stock solutions of this compound should be aliquoted into single-use volumes and stored at -20°C or lower for long-term stability. Repeated freeze-thaw cycles should be avoided as they can degrade the antibiotic. For short-term storage, solutions can be kept at 2-8°C for up to one week.
Q2: I'm observing unexpected changes in my cell cultures, such as altered growth rates or gene expression, even in the absence of bacterial contamination. Could this compound be the cause?
A2: Yes, this compound and its combination with streptomycin (B1217042) (PenStrep) can have off-target effects on mammalian cells, especially in long-term cultures:
-
Altered Gene Expression: Studies have shown that Penicillin-Streptomycin treatment can significantly alter gene expression in cell lines like HepG2. This includes the upregulation of transcription factors that can, in turn, alter the regulation of other genes.
-
Impact on Cellular Pathways: Research indicates that PenStrep can affect pathways related to xenobiotic metabolism. This compound has also been shown to modulate immune responses by affecting the expression of various cytokine genes in peripheral blood mononuclear cells (PBMCs).
-
Degradation Products: The degradation products of this compound can also be biologically active and may have unintended effects on your cells. For example, degraded this compound solutions have been shown to inhibit the growth and maturation of granulocytic stem cells in vitro.
Q3: The bacteria in my long-term experiment are becoming resistant to this compound. What are the common mechanisms of resistance?
A3: Bacterial resistance to this compound is a significant concern in long-term experiments. The primary mechanisms include:
-
Enzymatic Degradation: Some bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. This is a very common mechanism of resistance.
-
Alteration of Target Site: Bacteria can alter their Penicillin-Binding Proteins (PBPs), which are the targets of this compound. These alterations reduce the binding affinity of the antibiotic, making it less effective.
-
Reduced Drug Accumulation: Bacteria can decrease the permeability of their cell wall to this compound or actively pump the drug out of the cell, preventing it from reaching its target.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Experimental Results
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare fresh this compound solutions for each experiment or use aliquots stored at -20°C or below for no longer than the recommended time. 2. Regularly test the bioactivity of your this compound stock. 3. Consider using a more stable penicillin derivative if long-term stability is critical. |
| Off-Target Cellular Effects | 1. Run parallel control experiments without this compound to distinguish between treatment effects and antibiotic-induced artifacts. 2. If possible, wean your cells off antibiotics before starting the experiment. 3. If antibiotics are necessary, use the lowest effective concentration. |
| pH Fluctuation in Media | 1. Monitor and maintain the pH of your cell culture medium regularly. 2. Use a well-buffered medium formulation suitable for long-term cultures. |
Issue 2: Emergence of Antibiotic Resistance
| Potential Cause | Troubleshooting Steps |
| Sub-lethal Concentration of this compound | 1. Ensure the concentration of this compound is sufficient to inhibit bacterial growth. Perform a Minimum Inhibitory Concentration (MIC) assay to determine the effective concentration for your specific bacterial strain. 2. Replenish the medium with fresh this compound at appropriate intervals to maintain an effective concentration, accounting for its degradation rate. |
| Presence of β-lactamase-producing Bacteria | 1. Test your bacterial strain for β-lactamase production. 2. If β-lactamase is present, consider using a combination of this compound and a β-lactamase inhibitor, such as clavulanic acid. |
| Spontaneous Mutations | 1. Minimize the duration of the experiment where possible to reduce the chances of spontaneous resistance development. 2. If long-term co-culture is essential, consider a rotating antibiotic strategy, if appropriate for your experimental design. |
Quantitative Data Summary
Table 1: Stability of this compound in Solution
| Temperature | Time | Percent Degradation |
| 20°C | 24 hours | 38% |
| 37°C | 24 hours | 50% |
| 56°C | 3 hours | 66% |
This data highlights the importance of temperature control in maintaining this compound activity.
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for quantifying the concentration of this compound in a solution to assess its stability over time.
Objective: To determine the concentration of this compound in a sample using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Potassium phosphate (B84403) monobasic
-
Ultrapure water
-
This compound sodium salt standard
-
Sample solutions (e.g., this compound in cell culture media)
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound sodium salt in ultrapure water (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of standards with known concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
If the sample contains proteins (e.g., cell culture media with serum), precipitate the proteins by adding acetonitrile (e.g., a 4:1 ratio of acetonitrile to sample).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 0.4 mL/min).
-
Set the UV detection wavelength to 280 nm.
-
Use a gradient elution, for example:
-
Start with a low percentage of Mobile Phase B (e.g., 20%).
-
Increase the percentage of Mobile Phase B over time to elute this compound.
-
-
Inject a fixed volume of each standard and sample (e.g., 2 µL).
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each standard and sample.
-
Plot a standard curve of peak area versus concentration for the standards.
-
Use the standard curve to determine the concentration of this compound in your samples.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to HPLC, Capillary Electrophoresis, and Microbiological Assays for Penicillin G Purity and Concentration Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the validation of Penicillin G purity and concentration: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and the Microbiological Assay. The selection of an appropriate method is critical for ensuring the quality, safety, and efficacy of penicillin-based pharmaceutical products. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the decision-making process.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for each method, providing a basis for direct comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Microbiological Assay |
| Principle | Separation based on physicochemical interactions with a stationary phase. | Separation based on electrophoretic mobility in an electric field. | Measurement of growth inhibition of a susceptible microorganism. |
| Linearity Range | 0.0015–10 mg/L[1] | Typically wide, with a linear dynamic range established by a calibration curve.[2] | Logarithmic dose-response relationship. |
| Limit of Detection (LOD) | ~0.003 mg/L[1] | Dependent on the specific method, can be in the low mg/L range. | Dependent on the sensitivity of the test organism. |
| Limit of Quantitation (LOQ) | ~0.01 mg/L[1], 54 µg/kg[3] | Can be as low as 1 µg/mL for some beta-lactams. | Dependent on the precision of the assay at low concentrations. |
| Recovery | 87.06%, 89%, 97-102% | ~90% | Not directly applicable in the same sense as chemical methods. |
| Precision (%RSD) | <1% for migration times and peak areas, <12% (repeatability and between-day) | <1% for migration times and peak areas. | Typically within 20% lot-to-lot repeatability. |
| Analysis Time | ~3-15 minutes per sample. | < 30 minutes per sample. | 16-24 hours (due to incubation). |
| Specificity | High; can separate this compound from related impurities. | High; separates based on charge-to-size ratio. | Low; susceptible to interference from other antimicrobial substances. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method (Based on USP-38)
This protocol is a representative isocratic reversed-phase HPLC method for the determination of this compound Sodium.
1. Materials and Reagents:
-
This compound Potassium Reference Standard (USP)
-
Monobasic potassium phosphate (B84403)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Chromatographic Conditions:
-
Instrument: UltiMate 3000 LC or equivalent
-
Column: Syncronis aQ (4.6 x 100 mm, 5 µm) or equivalent L1 packing
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M monobasic potassium phosphate and methanol (60:40).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector Wavelength: UV 220 nm
-
Run Time: 15 minutes
3. Preparation of Solutions:
-
Resolution Solution: Prepare a solution in water containing about 0.1 mg/mL each of this compound Potassium RS and 2-phenylacetamide.
-
Standard Solution: Accurately weigh and transfer about 5 mg of this compound Potassium RS to a 50 mL volumetric flask. Dissolve in and dilute to volume with water.
-
Assay Solution: Accurately weigh and transfer about 5 mg of the this compound Sodium sample to a 50 mL volumetric flask. Dissolve in and dilute to volume with water.
4. System Suitability:
-
Inject the resolution solution. The resolution between the 2-phenylacetamide and this compound potassium peaks should be not less than 2.0.
-
Inject the standard solution. The tailing factor for the this compound peak should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 2.0%.
5. Procedure:
-
Separately inject equal volumes of the standard solution and the assay solution into the chromatograph.
-
Record the chromatograms and measure the peak responses for this compound.
-
Calculate the potency of the this compound Sodium sample relative to the standard.
Capillary Electrophoresis (CE) Method
This protocol outlines a general approach for the analysis of this compound by Capillary Zone Electrophoresis (CZE).
1. Materials and Reagents:
-
This compound Potassium Reference Standard
-
Sodium tetraborate (B1243019)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Water (deionized)
-
0.45 µm syringe filters
2. Electrophoretic Conditions:
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).
-
Electrolyte: 20 mM sodium tetraborate buffer, pH adjusted to 9.0 with sodium hydroxide.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
3. Preparation of Solutions:
-
Electrolyte Solution: Prepare a 20 mM solution of sodium tetraborate in deionized water. Adjust the pH to 9.0 with a dilute sodium hydroxide solution. Filter through a 0.45 µm syringe filter and degas before use.
-
Standard Solutions: Prepare a stock solution of this compound Potassium RS in deionized water. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in deionized water to a known concentration within the calibration range.
4. Procedure:
-
Rinse the capillary with 0.1 M sodium hydroxide, followed by deionized water, and then the electrolyte solution.
-
Fill the capillary with the electrolyte solution.
-
Inject the standard or sample solution.
-
Apply the separation voltage and record the electropherogram.
-
Identify the this compound peak based on its migration time compared to the standard.
-
Quantify the this compound concentration in the sample using the calibration curve.
Microbiological Agar (B569324) Diffusion Assay (Cylinder-Plate Method)
This protocol is based on the principles outlined in the USP for antibiotic potency assays.
1. Materials and Reagents:
-
This compound Reference Standard
-
Test organism: Staphylococcus aureus (ATCC 6538P) or other susceptible organism.
-
Culture medium (e.g., Seed Agar and Base Agar as specified in USP <81>)
-
Phosphate buffer solutions (as specified in USP <81>)
-
Sterile stainless steel cylinders (penicylinders)
-
Sterile Petri dishes
2. Preparation of Inoculum:
-
Prepare a standardized suspension of the test organism in sterile saline or buffer to a specific turbidity.
3. Preparation of Plates:
-
Prepare Petri dishes with a base layer of agar medium.
-
Once solidified, overlay with a seed layer of agar inoculated with the standardized test organism suspension.
4. Preparation of Solutions:
-
Standard Solutions: Prepare a stock solution of the this compound Reference Standard in a suitable buffer. From this stock, prepare a series of standard solutions of known concentrations (typically a high and low concentration bracketing the expected sample concentration).
-
Sample Solutions: Dissolve the this compound sample in the same buffer to obtain an estimated concentration similar to the median standard concentration.
5. Procedure:
-
Place sterile cylinders on the surface of the inoculated agar plates.
-
Carefully fill the cylinders with the standard and sample solutions in a predetermined pattern on each plate.
-
Incubate the plates at a specified temperature (e.g., 32-35 °C) for 16-18 hours.
-
Measure the diameter of the zones of inhibition around each cylinder.
6. Calculation:
-
Plot the logarithm of the concentration of the standard solutions against the mean zone diameters.
-
Determine the concentration of the sample solution from the standard curve.
-
Calculate the potency of the this compound sample.
Visualizations
Caption: Workflow for this compound analysis by HPLC.
Caption: Decision tree for selecting an analytical method.
References
- 1. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 2. Quantification of this compound during labor and delivery by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Penicillin G Residues: A Comparative Guide to GC-MS/MS and LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of antibiotic residues like Penicillin G in various matrices are of paramount importance. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound residues. We present supporting experimental data, detailed protocols, and a visual workflow to aid in methodological decisions.
The choice between GC-MS/MS and LC-MS/MS for this compound analysis hinges on several factors, including the sample matrix, the required sensitivity, and the laboratory's existing instrumentation and expertise. While both techniques offer high selectivity and sensitivity, they differ fundamentally in their sample introduction and separation principles. GC-MS/MS is well-suited for volatile and thermally stable compounds, often requiring a derivatization step to make analytes like this compound amenable to gas chromatography.[1][2] In contrast, LC-MS/MS is ideal for polar, less volatile, and thermally labile compounds, often allowing for more direct analysis.[1][2]
Performance Comparison: GC-MS/MS vs. LC-MS/MS for this compound
The following tables summarize the quantitative performance of a validated GC-MS/MS method for this compound in poultry eggs and an LC-MS/MS method for this compound in citrus fruits.[3]
Table 1: GC-MS/MS Performance Data for this compound in Poultry Eggs
| Parameter | Result |
| Linearity (R²) | ≥ 0.9994 |
| Limit of Detection (LOD) | 1.70–3.20 µg/kg |
| Limit of Quantification (LOQ) | 6.10–8.50 µg/kg |
| Recovery | 80.31–94.50% |
| Intra-day Precision (RSD) | 2.13–4.82% |
| Inter-day Precision (RSD) | 2.74–6.13% |
Table 2: LC-MS/MS Performance Data for this compound in Citrus Fruits
| Parameter | Result |
| Linearity (R²) | Not explicitly stated, but method validated over a range |
| Limit of Detection (LOD) | 0.1 ng/g (0.1 µg/kg) |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Recovery (corrected with internal standard) | 90–100% |
| Precision (RSD) | Not explicitly stated |
Experimental Protocols
GC-MS/MS Method for this compound in Poultry Eggs
This method involves extraction, purification, and derivatization before analysis.
1. Sample Preparation:
-
Accelerated Solvent Extraction (ASE): Homogenized egg samples are extracted using an accelerated solvent extractor.
-
Solid-Phase Extraction (SPE): The extract is then cleaned up using Oasis HLB cartridges (60 mg/3 mL). The cartridges are conditioned, the sample is loaded, and then washed. The analyte is eluted with a suitable solvent.
2. Derivatization:
-
The unstable and non-volatile this compound is derivatized to a more volatile and thermally stable compound suitable for GC analysis.
-
Reagent: Trimethylsilyl diazomethane (B1218177) (TMSD) is used as the derivatizing agent.
-
Procedure: The dried extract is reconstituted, and TMSD is added. The reaction is carried out at 30°C for 30 minutes in the dark.
3. GC-MS/MS Analysis:
-
Gas Chromatograph: Equipped with a TG-1MS capillary column (30.0 m × 0.25 mm i.d., 0.25 μm).
-
Ionization Mode: Electron Impact (EI).
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
LC-MS/MS Method for this compound in Bovine Tissue
This official method from the USDA's Food Safety and Inspection Service outlines a procedure for the determination and confirmation of this compound in tissue samples.
1. Sample Preparation:
-
Homogenization: Tissue samples are homogenized in a 1% phosphate (B84403) buffer.
-
Protein Precipitation: Acetonitrile (B52724) is added to the homogenate to precipitate proteins, followed by vortexing and centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant is subjected to SPE cleanup using Strata X (60 mg, 3 mL) columns.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: An HPLC system is used to separate the analyte from the sample matrix.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically used.
-
Mass Spectrometer: A tandem mass spectrometer is used for detection and quantification.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the GC-MS/MS analysis of this compound residues.
Caption: Workflow for GC-MS/MS analysis of this compound.
Conclusion
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the trace-level analysis of this compound residues. The GC-MS/MS method, while requiring a derivatization step, demonstrates excellent performance in complex matrices like poultry eggs. The LC-MS/MS method offers the advantage of analyzing the native form of this compound and has shown very low detection limits in citrus fruits. The selection of the most appropriate method will depend on the specific application, available resources, and the desired analytical outcomes. For routine monitoring where high throughput is desired, the extra sample preparation step of derivatization in GC-MS/MS might be a consideration. Conversely, for research and development where the analysis of the parent compound is critical, LC-MS/MS may be the preferred choice.
References
Comparing the efficacy of Penicillin G versus ampicillin in cell culture
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell culture, maintaining a sterile environment is paramount to the integrity and reproducibility of experimental results. Bacterial contamination remains a persistent threat, necessitating the use of antibiotics. Among the most common choices are Penicillin G and ampicillin (B1664943), both members of the β-lactam family. This guide provides an objective comparison of their efficacy in cell culture applications, supported by available experimental data, to aid researchers in making informed decisions for their specific needs.
Mechanism of Action: A Shared Foundation with a Key Difference
Both this compound and ampicillin exert their antibacterial effects by inhibiting the synthesis of the bacterial cell wall. They specifically target penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis.[1][2]
The primary structural difference between the two lies in the presence of an amino group on the side chain of ampicillin.[2] This modification broadens its spectrum of activity, particularly against Gram-negative bacteria, by facilitating its passage through the outer membrane of these organisms.[2]
Comparative Efficacy Against Common Cell Culture Contaminants
The choice between this compound and ampicillin often depends on the potential contaminants in a given cell culture environment. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for both antibiotics against common bacterial contaminants. A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Common Bacterial Contaminants
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 0.03 - >256 | Highly effective against susceptible strains. Widespread resistance exists. |
| Escherichia coli | Negative | 32 - >1024 | Generally considered ineffective. |
| Pseudomonas aeruginosa | Negative | >512 | Intrinsically resistant. |
| Mycoplasma spp. | N/A | Ineffective | Lack a cell wall, the target of penicillin. |
Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin vs. Common Bacterial Contaminants
| Bacterial Species | Gram Stain | Ampicillin MIC (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 0.25 - 256 | Effective against susceptible strains. Resistance is common. |
| Escherichia coli | Negative | 2 - >1024 | Generally more effective than this compound, but resistance is prevalent. |
| Pseudomonas aeruginosa | Negative | >512 | Generally considered ineffective. |
| Mycoplasma spp. | N/A | Ineffective | Lack a cell wall, the target of ampicillin. |
Note: MIC values can vary significantly depending on the specific bacterial strain and the testing methodology used.
Cytotoxicity in Mammalian Cell Lines
An ideal antibiotic for cell culture should exhibit high efficacy against contaminants while demonstrating minimal toxicity to the cultured mammalian cells. Both this compound and ampicillin are generally considered to have low cytotoxicity at typical working concentrations.
Table 3: Comparative Cytotoxicity of this compound and Ampicillin on Common Mammalian Cell Lines
| Antibiotic | Cell Line | IC50 (µg/mL) | Notes |
| This compound | HeLa | > 1000 | Generally considered non-toxic at standard concentrations.[3] |
| HEK293 | Not available | Generally considered non-toxic at standard concentrations. | |
| CHO | ~30,000 | Low toxicity observed. | |
| Ampicillin | HeLa | > 1000 | Low intracellular penetration observed. |
| HEK293 | Not available | Generally considered non-toxic at standard concentrations. | |
| CHO | Not available | Generally considered non-toxic at standard concentrations. |
IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces the viability of a cell population by 50%. A higher IC50 value indicates lower cytotoxicity. Data for direct IC50 comparisons are limited, and the values provided are based on available literature and general understanding of their low toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the efficacy and cytotoxicity of antibiotics in a cell culture setting.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Stock solutions of this compound and ampicillin
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of each antibiotic in the appropriate growth medium in a 96-well plate. The concentration range should span the expected MIC. b. Leave a column of wells with only growth medium as a positive control for bacterial growth and another column with uninoculated medium as a negative control.
-
Preparation of Bacterial Inoculum: a. Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: a. Add the bacterial inoculum to each well containing the antibiotic dilutions and the positive control wells. b. Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Protocol 2: Cytotoxicity Assessment by MTT Assay
Objective: To evaluate the effect of an antibiotic on the metabolic activity and viability of mammalian cells.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium
-
Stock solutions of this compound and ampicillin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: a. Replace the medium with fresh medium containing various concentrations of this compound or ampicillin. Include untreated cells as a control. b. Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the antibiotic concentration.
Conclusion and Recommendations
The choice between this compound and ampicillin for cell culture applications should be guided by an understanding of their respective strengths and weaknesses.
-
This compound is a potent choice for targeting Gram-positive bacterial contamination, provided the contaminating strain is not penicillin-resistant. Its narrower spectrum can be an advantage in minimizing the impact on non-target organisms.
-
Ampicillin offers a broader spectrum of activity, including some Gram-negative bacteria, making it a more versatile option for preventing a wider range of potential contaminants.
Both antibiotics exhibit low cytotoxicity to mammalian cells at standard working concentrations. However, it is crucial to remember that neither this compound nor ampicillin is effective against Mycoplasma species, which are a common and insidious source of cell culture contamination. Therefore, a comprehensive contamination control strategy should include routine testing for Mycoplasma and the use of specific anti-mycoplasma agents if necessary.
Ultimately, the most effective approach to preventing contamination is to adhere to strict aseptic techniques. Antibiotics should be considered a secondary line of defense and not a substitute for good cell culture practice. When their use is deemed necessary, a rotating schedule of different classes of antibiotics can help to mitigate the development of resistant bacterial strains in the laboratory environment.
References
- 1. Reactions of cisplatin and oxaliplatin with this compound: implications for drug inactivation and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding of penicillin in relation to its cytotoxic action. III. The binding of penicillin by mammalian cells in tissue culture (HeLa and L strains) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Penicillin G's Antibacterial Activity Using MIC Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Penicillin G's antibacterial performance against other common antibiotics, supported by experimental data from Minimum Inhibitory Concentration (MIC) assays. Detailed experimental protocols and visualizations are included to facilitate understanding and replication of the findings.
Introduction to this compound and MIC Assays
This compound, also known as benzylpenicillin, was the first antibiotic to be used clinically and remains a crucial tool in combating bacterial infections.[1] It belongs to the β-lactam class of antibiotics, which exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] The validation of its antibacterial activity is commonly performed using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, providing a quantitative measure of the antibiotic's potency.[3][4]
Mechanism of Action of this compound
This compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation reaction that cross-links the peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Comparative Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other common antibiotics against two clinically relevant bacterial species: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Lower MIC values indicate greater potency.
| Antibiotic | Target Bacterium | MIC Range (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | 0.05 - >1024 | |
| Escherichia coli | 16 - >128 | ||
| Tetracycline | Staphylococcus aureus | 1 - >128 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 |
Note: MIC values can exhibit significant variation depending on the bacterial strain, the specific experimental conditions, and the methodology used. Some strains of S. aureus have developed resistance to this compound, primarily through the production of β-lactamase enzymes that inactivate the antibiotic.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the MIC of an antibiotic.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture in log-phase growth (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).
-
-
Inoculation:
-
Add 5 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Caption: Broth microdilution MIC assay workflow.
Conclusion
MIC assays are a fundamental tool for quantifying the in vitro activity of antibiotics like this compound. The data presented in this guide demonstrates the potent activity of this compound against susceptible bacterial strains. However, the emergence of resistance highlights the critical need for continuous surveillance and susceptibility testing to guide appropriate clinical use. The provided experimental protocol offers a standardized method for researchers to validate the antibacterial efficacy of this compound and other antimicrobial agents in their own laboratories.
References
Penicillin G vs. Penicillin V: A Researcher's Guide to Stability and Effectiveness
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related antibiotics is paramount for experimental design and therapeutic innovation. This guide provides a detailed comparison of Penicillin G and Penicillin V, focusing on their stability and antibacterial effectiveness, supported by experimental data and protocols.
This compound (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin) are foundational members of the β-lactam class of antibiotics, sharing a common mechanism of action but differing in key chemical properties that dictate their application. The primary distinction lies in their stability in acidic environments, which significantly influences their route of administration and bioavailability.
Chemical Structure and Stability
The key structural difference between this compound and Penicillin V is the side chain attached to the 6-aminopenicillanic acid core. This compound possesses a benzyl (B1604629) side chain, while Penicillin V has a phenoxymethyl (B101242) side chain. This seemingly minor modification has a profound impact on the molecule's stability in acidic conditions. The phenoxymethyl group in Penicillin V is electron-withdrawing, which helps to shield the amide bond in the β-lactam ring from acid-catalyzed hydrolysis.[1]
This increased acid stability is the primary reason why Penicillin V can be administered orally, as it can withstand the acidic environment of the stomach to a greater extent than this compound.[2][3] this compound, being acid-labile, is largely degraded in the stomach and is therefore primarily administered parenterally (intravenously or intramuscularly).[2][3]
Table 1: Comparison of Stability
| Parameter | This compound | Penicillin V | Reference(s) |
| Acid Stability | Labile | More Stable | |
| Primary Route of Administration | Parenteral (IV/IM) | Oral | |
| Degradation in Stomach Acid | Significant | Reduced |
Antibacterial Effectiveness
Both this compound and Penicillin V exhibit a similar spectrum of antibacterial activity, primarily targeting Gram-positive bacteria. They are effective against various species of Staphylococcus and Streptococcus, among others. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.
The effectiveness of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and by observing the zone of inhibition in a Kirby-Bauer disk diffusion assay. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the zone of inhibition is the area around an antibiotic-impregnated disk where bacterial growth is prevented.
Below are tables summarizing available data on the effectiveness of this compound and Penicillin V against two clinically significant Gram-positive pathogens: Staphylococcus aureus and Streptococcus pyogenes. It is important to note that these values are compiled from various studies and may not be from direct head-to-head comparisons under identical conditions.
Table 2: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Organism | This compound | Penicillin V | Reference(s) |
| Staphylococcus aureus | |||
| ATCC 25923 | 0.4 | ≤0.12 | |
| Penicillin-Susceptible Strains | ≤0.125 | ≤0.12 | |
| Penicillin-Resistant Strains | >0.05 - 40 | ≥0.25 | |
| Streptococcus pyogenes | |||
| Various Strains | 0.006 - 0.023 | ≤0.12 |
Table 3: Kirby-Bauer Zone of Inhibition Data (in mm)
| Organism | This compound (10 U disk) | Penicillin V (10 U disk) | Reference(s) |
| Staphylococcus aureus | |||
| Susceptible | ≥29 | ≥29 | |
| Resistant | ≤28 | ≤28 | |
| Streptococcus pyogenes | |||
| Susceptible | ≥24 | ≥24 |
Experimental Protocols
Acid Stability Testing
A common method to assess the acid stability of a compound is to determine its degradation kinetics at a low pH that mimics the gastric environment.
Protocol: Acid Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the penicillin compound (G or V) of known concentration in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Prepare an acidic solution, typically 0.1 N hydrochloric acid (HCl), to simulate gastric fluid (pH ~1.2).
-
-
Degradation Experiment:
-
Add a known volume of the penicillin stock solution to the pre-warmed acidic solution at a constant temperature (e.g., 37°C) to initiate the degradation reaction.
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquot with a suitable base (e.g., sodium hydroxide) to quench the degradation reaction.
-
Analyze the concentration of the remaining intact penicillin in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the intact penicillin against time.
-
Determine the degradation rate constant and the half-life (t½) of the penicillin under the specified acidic conditions.
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Protocol: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Antibiotic Disks:
-
Aseptically apply the this compound and penicillin V disks to the surface of the agar. Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Minimum Inhibitory Concentration (MIC) Test
The MIC is determined by a broth microdilution method, which involves exposing the bacterium to serial dilutions of the antibiotic in a liquid medium.
Protocol: Broth Microdilution MIC Test
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold dilutions of this compound and Penicillin V in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the Kirby-Bauer test and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Both this compound and Penicillin V exert their bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis.
The β-lactam ring of penicillin mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to bind to the active site of PBPs. This acylation of the PBP active site is essentially irreversible and inactivates the enzyme, thereby preventing the formation of the peptide cross-links that give the cell wall its strength.
Conclusion
References
A Comparative Analysis of Penicillin G Salt Formulations: A Guide for Researchers
For drug development professionals, researchers, and scientists, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly impacts the drug's performance and therapeutic application. This guide provides a detailed comparative analysis of four common salt formulations of Penicillin G: sodium, potassium, procaine (B135), and benzathine. The comparison focuses on key physicochemical and pharmacokinetic parameters, supported by experimental data and detailed methodologies.
This compound, a cornerstone of antibiotic therapy, is formulated into different salt forms to modulate its physicochemical properties and pharmacokinetic profile, thereby tailoring its use for specific clinical scenarios. The highly water-soluble sodium and potassium salts are suited for rapid, high-dose intravenous or intramuscular administration in acute infections. In contrast, the sparingly soluble procaine and benzathine salts form intramuscular depots, providing sustained release for prolonged therapeutic action.
Physicochemical Properties
The choice of salt form directly influences fundamental properties such as solubility and stability, which in turn affect the formulation strategy and route of administration.
| Property | This compound Sodium | This compound Potassium | This compound Procaine | This compound Benzathine |
| Appearance | White to slightly yellow crystalline powder[1] | Colorless or white crystals, or a white crystalline powder[2] | White, crystalline powder[3] | White or almost white powder |
| Water Solubility | Freely soluble; 100 mg/mL[1] | Very soluble; 100 mg/mL | Sparingly soluble; 6.8 mg/mL at 28°C | Very slightly soluble |
| Stability in Aqueous Solution | Unstable in acidic or alkaline solutions; solutions are stable for a limited time under refrigeration. | Aqueous solutions are most stable at a neutral pH and lose potency at room temperature. | More stable in suspension due to low solubility. | Most stable in suspension due to very low solubility. |
Pharmacokinetic Profiles
The salt formulation is a key determinant of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, directly impacting its clinical utility.
| Parameter | This compound Sodium (Intravenous) | This compound Potassium (Intravenous) | This compound Procaine (Intramuscular) | This compound Benzathine (Intramuscular) |
| Route of Administration | Intravenous, Intramuscular | Intravenous, Intramuscular | Intramuscular | Intramuscular |
| Absorption Rate | Rapid and complete | Rapid and complete | Slow | Very slow |
| Time to Peak Concentration (Tmax) | Minutes | Minutes | ~4 hours | ~48 hours |
| Peak Plasma Concentration (Cmax) | High and dose-dependent | High and dose-dependent | Lower than aqueous salts | Lowest of all formulations |
| Elimination Half-life (t½) | ~30 minutes | ~30 minutes | Prolonged due to slow absorption | ~189 hours |
| Duration of Action | Short | Short | ~15-20 hours | Up to 4 weeks |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
All this compound salt formulations share the same mechanism of action. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
This compound binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocols
Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying this compound concentrations in plasma samples to determine pharmacokinetic parameters.
1. Sample Preparation:
-
To 200 µL of plasma, add a known concentration of an internal standard (e.g., Penicillin V).
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV spectrophotometer at 225 nm.
3. Quantification:
-
A standard curve is generated using known concentrations of this compound.
-
The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against the standard curve.
Dissolution Testing of this compound Formulations
Dissolution testing is a crucial in vitro test to predict the in vivo performance of a drug product. The following is a general protocol based on USP guidelines.
1. Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) is commonly used.
2. Dissolution Medium:
-
900 mL of a suitable buffer, such as phosphate buffer at pH 7.0, maintained at 37 ± 0.5 °C.
3. Procedure:
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Rotate the paddle at a specified speed, typically 50 or 75 rpm.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly.
4. Analysis:
-
The amount of dissolved this compound in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.
Conclusion
The selection of a this compound salt form is a strategic decision based on the desired therapeutic outcome. The highly soluble sodium and potassium salts provide rapid onset and high peak concentrations, ideal for treating severe, acute infections. Conversely, the poorly soluble procaine and benzathine salts offer prolonged, low-level exposure, which is advantageous for long-term prophylaxis and the treatment of infections caused by highly susceptible organisms. A thorough understanding of the comparative properties and performance of these salt formulations, as outlined in this guide, is essential for the rational development and clinical application of this compound.
References
Validating Mycoplasma-Free Penicillin G Cultures: A Comparative Guide to Detection Methods
For researchers, scientists, and drug development professionals dedicated to ensuring the purity and safety of Penicillin G cultures, the silent threat of mycoplasma contamination is a critical concern. These minute, cell-wall-deficient bacteria can significantly impact cell metabolism, growth, and ultimately, the quality and validity of research and biopharmaceutical production. This guide provides an objective comparison of leading mycoplasma detection methods, supported by experimental data and detailed protocols, to empower informed decisions in your quality control workflows.
Mycoplasma contamination is a notorious issue in cell culture, capable of evading visual detection and standard antibiotic regimens.[1][2] Its presence can alter cellular reactions, including growth rates and morphology, potentially invalidating experimental data derived from contaminated cell lines.[3][4] Therefore, robust and routine testing for mycoplasma is an indispensable component of quality control in the production of biologics like this compound.[5]
This guide will delve into the most prevalent techniques for mycoplasma detection: the traditional culture-based method, direct DNA staining, Enzyme-Linked Immunosorbent Assay (ELISA), and the increasingly adopted Polymerase Chain Reaction (PCR)-based assays. We will compare their performance based on key validation parameters and provide detailed experimental workflows to aid in their implementation.
Comparative Analysis of Mycoplasma Detection Methods
The choice of a suitable mycoplasma detection method hinges on a balance of sensitivity, specificity, speed, and laboratory resources. The following table summarizes the key performance characteristics of the most common methods to facilitate a side-by-side comparison.
| Method | Principle | Limit of Detection (LOD) | Time to Result | Throughput | Advantages | Disadvantages |
| Culture Method (Agar & Broth) | Cultivation of viable mycoplasma on specialized media, forming characteristic "fried-egg" colonies. | Considered the "gold standard" for sensitivity, capable of detecting a single viable organism. | 28 days | Low to Medium | Detects viable organisms. | Time-consuming; some fastidious species may not grow. |
| DNA Staining (e.g., Hoechst, DAPI) | Fluorescent dyes bind to mycoplasmal DNA, allowing for visualization by fluorescence microscopy. | Less sensitive than PCR; may not detect low-level contamination. | Rapid (within hours) | Low to Medium | Simple and quick visual confirmation. | Lower sensitivity; subjective interpretation; can be difficult to distinguish from cellular debris. |
| ELISA | Detects mycoplasma-specific antigens using antibodies. | Variable sensitivity depending on the antibody specificity. | Relatively rapid (a few hours) | High | Easy to perform and interpret; suitable for screening large numbers of samples. | May not detect all mycoplasma species with equal efficiency; sensitivity can be lower than PCR. |
| PCR-Based Assays | Amplification of mycoplasma-specific DNA sequences (e.g., 16S rRNA gene). | High sensitivity, with some kits detecting as few as 2 genomes per µL. | Rapid (a few hours) | High | Highly sensitive and specific; can detect a wide range of species. | Can detect DNA from non-viable organisms; requires specialized equipment and expertise. |
Experimental Protocols
Culture Method (Compendial Agar (B569324) and Broth Procedure)
This method remains a regulatory benchmark for its ability to detect viable mycoplasma.
Materials:
-
Mycoplasma-specific agar plates
-
Mycoplasma-specific broth medium
-
Test sample (e.g., this compound culture supernatant)
-
Positive control (e.g., a known mycoplasma species)
-
Negative control (sterile broth)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Inoculate 0.2 mL of the test sample onto a mycoplasma agar plate and 10 mL of the test sample into a flask containing mycoplasma broth.
-
Incubate the agar plate under microaerophilic conditions at 37°C for 28 days.
-
Incubate the broth culture at 37°C. After 3, 7, and 14 days of incubation, subculture 0.2 mL of the broth onto new agar plates.
-
Examine all agar plates weekly for the presence of characteristic "fried-egg" shaped colonies under a microscope.
-
Compare the test plates with the positive and negative control plates. The absence of colonies on the test plates at the end of the 28-day period indicates a negative result.
PCR-Based Detection Method
This rapid and sensitive method is widely used for routine screening.
Materials:
-
Commercial PCR-based mycoplasma detection kit (e.g., LookOut® Mycoplasma PCR Detection Kit)
-
DNA extraction kit
-
Test sample
-
Positive control DNA (provided in the kit)
-
Negative control (nuclease-free water)
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
DNA Extraction: Extract total DNA from the test sample according to the manufacturer's protocol of the chosen DNA extraction kit.
-
PCR Amplification:
-
Prepare the PCR reaction mix as per the detection kit's instructions, including primers, dNTPs, and Taq polymerase.
-
Add the extracted DNA from the test sample, positive control DNA, and negative control to separate PCR tubes.
-
Perform PCR amplification in a thermal cycler using the recommended cycling conditions. These typically involve an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.
-
-
Detection of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the test sample lane indicates mycoplasma contamination. The positive control should show a band of the correct size, and the negative control should show no band.
-
Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the logical flow of the mycoplasma detection workflows.
Caption: Workflow for Mycoplasma Detection in this compound Cultures.
The following diagram illustrates the generalized signaling pathway of a PCR-based detection method.
Caption: Generalized Workflow of a PCR-Based Mycoplasma Detection Assay.
References
- 1. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. Mycoplasma detection in cell cultures: a comparison of four methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycoplasma detection in cell cultures: A comparison of four methods - ProQuest [proquest.com]
- 5. jbclinpharm.org [jbclinpharm.org]
A Comparative Analysis of Penicillin G and Broad-Spectrum Antibiotics for Researchers and Drug Development Professionals
Published: December 1, 2025
This guide provides a detailed, side-by-side comparison of Penicillin G, a narrow-spectrum antibiotic, with several broad-spectrum antibiotics. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. This document outlines the mechanisms of action, spectrum of activity, and quantitative susceptibility data for these critical therapeutic agents.
Mechanism of Action: A Shared Pathway
This compound and broad-spectrum β-lactam antibiotics share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis.[1] They specifically target penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[2] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.[2] By binding to and inactivating PBPs, these antibiotics disrupt cell wall maintenance and synthesis, leading to cell death.[3]
The core difference in their activity lies in their chemical structure, which affects their ability to penetrate the outer membrane of Gram-negative bacteria and their stability against bacterial resistance mechanisms, such as β-lactamase enzymes.[4]
Spectrum of Activity: A Key Differentiator
The primary distinction between this compound and broad-spectrum antibiotics lies in their spectrum of activity. This compound is a narrow-spectrum antibiotic, highly effective against many Gram-positive bacteria, some Gram-negative cocci, and certain spirochetes. However, it is generally not effective against Gram-negative bacilli.
Broad-spectrum antibiotics, such as aminopenicillins (e.g., amoxicillin), extended-spectrum penicillins (e.g., piperacillin), and cephalosporins, have been chemically modified to be effective against a wider range of bacteria, including many Gram-negative organisms. The addition of β-lactamase inhibitors (e.g., clavulanic acid, tazobactam) further extends their spectrum to include bacteria that produce β-lactamase enzymes, a common resistance mechanism.
Quantitative Comparison: Susceptibility Data
The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively. The following tables summarize available MIC data for this compound and representative broad-spectrum antibiotics against common bacterial pathogens.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) for Gram-Positive Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Penicillin-susceptible) | This compound | ≤0.06 | 1 |
| Amoxicillin | - | - | |
| Amoxicillin/Clavulanate | - | - | |
| Piperacillin/Tazobactam | - | - | |
| Ceftriaxone | - | - | |
| Streptococcus pneumoniae (Penicillin-susceptible) | This compound | ≤0.03 | 0.06 |
| Amoxicillin | ≤0.03 | 0.06 | |
| Amoxicillin/Clavulanate | ≤0.03 | 0.06 | |
| Piperacillin/Tazobactam | ≤0.25 | 0.5 | |
| Ceftriaxone | 0.015 | 0.25 | |
| Streptococcus pyogenes | This compound | ≤0.015 | ≤0.015 |
| Amoxicillin | ≤0.03 | ≤0.03 | |
| Amoxicillin/Clavulanate | ≤0.03 | ≤0.03 | |
| Piperacillin/Tazobactam | ≤0.12 | ≤0.12 | |
| Ceftriaxone | ≤0.03 | ≤0.03 |
Table 2: Comparative MIC50 and MIC90 Values (µg/mL) for Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | This compound | >16 | >16 |
| Amoxicillin | 8 | >32 | |
| Amoxicillin/Clavulanate | 4 | 16 | |
| Piperacillin/Tazobactam | ≤0.5 | 4 | |
| Ceftriaxone | ≤0.12 | 0.5 | |
| Haemophilus influenzae | This compound | 2 | 8 |
| Amoxicillin | 0.5 | 1 | |
| Amoxicillin/Clavulanate | 0.5 | 1 | |
| Piperacillin/Tazobactam | ≤0.25 | ≤0.25 | |
| Ceftriaxone | ≤0.015 | ≤0.015 | |
| Pseudomonas aeruginosa | This compound | >16 | >16 |
| Amoxicillin | >32 | >32 | |
| Amoxicillin/Clavulanate | >32 | >32 | |
| Piperacillin/Tazobactam | 4 | 32 | |
| Ceftriaxone | 8 | >32 |
Note: Data is compiled from multiple sources and may vary based on geographic location and testing methodology.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antibiotic susceptibility. The following are outlines of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a common technique for determining the MIC of an antibiotic.
Disk Diffusion Susceptibility Test (Kirby-Bauer)
The Kirby-Bauer disk diffusion test provides a qualitative assessment of antibiotic susceptibility.
Protocol:
-
A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar (B569324) plate.
-
Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
The plate is incubated at 35°C for 16-24 hours.
-
The antibiotic diffuses from the disk into the agar, creating a concentration gradient.
-
If the bacteria are susceptible to the antibiotic, a zone of inhibition (an area of no bacterial growth) will appear around the disk.
-
The diameter of the zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Time-Kill Curve Assay
Time-kill curve assays provide information on the rate of bacterial killing by an antibiotic over time.
Protocol:
-
A standardized bacterial suspension is prepared in a suitable broth medium.
-
The antibiotic is added to the bacterial culture at a specific concentration (often a multiple of the MIC).
-
The culture is incubated at 37°C with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from the culture.
-
Serial dilutions of the aliquot are plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
A graph of log10 CFU/mL versus time is plotted to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
This compound remains a potent and valuable antibiotic for treating infections caused by susceptible Gram-positive organisms. Its narrow spectrum of activity is advantageous in minimizing the disruption of the patient's normal microbiota and reducing the selective pressure for resistance in other organisms.
Broad-spectrum antibiotics offer the significant advantage of covering a wider range of potential pathogens, including many Gram-negative bacteria, making them crucial for empirical therapy and for treating polymicrobial infections. However, their use should be judicious to mitigate the growing threat of antimicrobial resistance.
The choice between this compound and a broad-spectrum antibiotic should be guided by the specific clinical scenario, including the likely or confirmed identity and susceptibility of the causative pathogen. The experimental data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals in the ongoing effort to optimize antibiotic therapy and combat antimicrobial resistance.
References
A Comparative Guide to Penicillin G Quantification: HPLC, UV-Vis, and ELISA Methods
For researchers, scientists, and professionals in drug development, accurate quantification of Penicillin G is critical. This guide provides a comparative overview of three common analytical methods: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Enzyme-Linked Immunosorbent Assay (ELISA). Each method's performance is supported by experimental data, and detailed protocols are provided to assist in selecting the most suitable method for your research needs.
Performance Comparison
The selection of a quantification method often depends on factors such as sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, UV-Vis Spectrophotometry, and ELISA for the quantification of this compound.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | ELISA (Competitive) |
| Principle | Chromatographic separation followed by UV detection | Measurement of light absorbance by this compound | Immunoassay based on antigen-antibody competition |
| Linearity (Range) | ~0.03 - 50 µg/mL | ~1 - 50 µg/mL[1] | 0.015 - 1.215 ng/mL (15 - 1215 ppt)[2] |
| Limit of Detection (LOD) | ~0.01 µg/mL[3] | ~0.17 - 0.42 µg/mL[1][4] | < 0.015 ng/mL (< 15 ppt) |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.52 - 2.87 µg/mL | ~0.05 ng/mL (50 ppt) |
| Specificity | High | Moderate | High |
| Throughput | Moderate | High | High |
| Sample Matrix Complexity | Can handle complex matrices with proper sample preparation | Prone to interference from other UV-absorbing compounds | Can be used with complex matrices after appropriate sample cleanup |
| Instrumentation Cost | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for establishing a standard curve for this compound quantification using each of the compared methods are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method separates this compound from other components in a sample, allowing for accurate quantification.
Materials:
-
This compound potassium salt (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Monobasic potassium phosphate (B84403)
-
Ultrapure water
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Standard Curve Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound potassium salt and dissolve it in a 10 mL volumetric flask with ultrapure water.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from approximately 0.01 µg/mL to 50 µg/mL.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.01M monobasic potassium phosphate and methanol (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each standard solution in triplicate, starting from the lowest concentration.
-
Record the peak area for this compound in each chromatogram.
-
Plot a standard curve of peak area versus the known concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
UV-Vis Spectrophotometry
This method relies on the inherent ability of this compound to absorb ultraviolet light at a specific wavelength.
Materials:
-
This compound potassium salt (analytical standard)
-
Ultrapure water or appropriate buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Standard Curve Preparation:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound potassium salt and dissolve it in a 100 mL volumetric flask with ultrapure water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 50 µg/mL.
Procedure:
-
Set the spectrophotometer to measure absorbance at 283 nm.
-
Use ultrapure water or the corresponding buffer as a blank to zero the instrument.
-
Measure the absorbance of each standard solution in triplicate.
-
Plot a standard curve of absorbance versus the known concentration of the standards.
-
Perform a linear regression analysis to obtain the standard curve equation and the correlation coefficient (R²).
Enzyme-Linked Immunosorbent Assay (ELISA)
This competitive immunoassay offers high sensitivity for the detection of this compound.
Materials:
-
This compound ELISA kit (containing microplate pre-coated with a capture antigen, this compound standards, HRP-conjugate, antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Deionized or distilled water
Standard Curve Preparation:
-
Follow the kit manufacturer's instructions to prepare the standard solutions. Typically, a stock standard is provided, which is then serially diluted to create a standard curve ranging from approximately 0.015 ng/mL to 1.215 ng/mL.
Procedure:
-
Add 50 µL of each standard or sample to the appropriate wells of the microplate.
-
Add 50 µL of HRP-conjugate followed by 50 µL of antibody to each well.
-
Incubate the plate for a specified time and temperature (e.g., 30 minutes at 25°C).
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes at 25°C) in the dark.
-
Add the stop solution to terminate the reaction.
-
Measure the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.
-
Plot a standard curve of the OD values versus the logarithm of the standard concentrations. The concentration of this compound in the samples is inversely proportional to the OD.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for establishing a standard curve for this compound quantification.
Caption: Workflow for this compound Standard Curve Generation.
References
Safety Operating Guide
Navigating the Disposal of Penicillin G: A Procedural Guide for Laboratory Professionals
The proper disposal of Penicillin G is a critical component of laboratory safety and environmental stewardship. As a substance classified as hazardous due to its potential to cause allergic reactions and respiratory sensitization, stringent disposal protocols are imperative.[1] Adherence to these procedures mitigates health risks for laboratory personnel, prevents the contamination of ecosystems, and helps curb the proliferation of antibiotic resistance.[2][3][4]
This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively and in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
Required PPE:
-
Gloves: Prevents skin contact and potential allergic reactions.[1]
-
Eye Protection: Safety glasses or goggles to shield from dust particles.
-
Respiratory Protection: A dust mask or respirator is crucial to avoid inhaling the powder.
-
Lab Coat: Protects clothing from contamination.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water. Seek medical attention if a rash or irritation develops.
-
Eye Contact: Rinse eyes immediately with plentiful water for at least 15 minutes, ensuring to lift the eyelids. Seek medical attention.
-
Inhalation: Move to an area with fresh air. If breathing difficulties arise, seek immediate medical attention.
Core Principle: Waste Segregation and Disposal
The foundational step in the safe disposal of this compound is the proper segregation of waste streams. Under no circumstances should this compound waste be disposed of down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.
Step-by-Step Disposal Procedures
-
Solid Waste:
-
Includes: Unused or expired this compound powder, contaminated weigh boats, gloves, bench paper, and other lab materials.
-
Procedure: Place all solid waste into a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes: Aqueous solutions containing this compound.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.
-
-
Contaminated Sharps:
-
Includes: Needles, syringes, razor blades, or glass slides contaminated with this compound.
-
Procedure: Place all contaminated sharps immediately into a designated, puncture-proof sharps container for hazardous materials.
-
-
Used Personal Protective Equipment (PPE):
-
Includes: All used gloves, masks, and lab coats that are contaminated with this compound.
-
Procedure: These items are considered contaminated and must be disposed of as hazardous waste.
-
The primary and most recommended method for final disposal is through a licensed and approved hazardous waste disposal company. These contractors are equipped to manage and treat chemical waste in compliance with all local, regional, and national regulations.
On-Site Inactivation: Methodologies and Considerations
For facilities generating significant quantities of this compound waste, on-site inactivation may be an option. However, any on-site treatment method must be rigorously validated and formally approved by the institution's Environmental Health and Safety (EHS) department. The goal of inactivation is to break the beta-lactam ring, which is responsible for the antibiotic's activity.
Experimental Protocols for Inactivation
Method 1: Chemical Degradation (Alkaline Hydrolysis)
-
Objective: To use a high pH environment to hydrolyze and inactivate the beta-lactam ring of this compound.
-
Methodology:
-
Working in a fume hood and wearing appropriate PPE, transfer the aqueous this compound waste solution to a suitable container.
-
Slowly add a base (e.g., sodium hydroxide (B78521) solution) while stirring to raise the pH of the solution. The target pH should be determined by a validated institutional protocol.
-
Allow the mixture to react for a sufficient period to ensure complete degradation of the beta-lactam ring.
-
After the validated incubation period, neutralize the solution as required by your institution's EHS guidelines.
-
Crucially, the resulting degradation products must be assessed for hazardous characteristics before final disposal.
-
Method 2: Enzymatic Inactivation
-
Objective: To use the enzyme beta-lactamase to specifically target and cleave the beta-lactam ring of this compound.
-
Methodology:
-
Prepare the aqueous solution of this compound waste in a designated container.
-
Add a sufficient concentration of a commercial beta-lactamase preparation to the waste solution.
-
Incubate the mixture for a period sufficient to ensure complete inactivation. The required time will depend on the antibiotic concentration, enzyme activity, and temperature, and should be defined in a validated EHS protocol.
-
As with chemical degradation, the resulting products must be assessed for hazardous characteristics before final disposal.
-
Environmental Impact Data
Improper disposal of antibiotics like this compound contributes to environmental contamination, which is a major driver of antimicrobial resistance. Studies have detected this compound in surface waters, highlighting the need for correct disposal to protect aquatic environments and human health.
| Parameter | Concentration | Source |
| Predicted Environmental Concentration in Surface Water (PEC) | 37.66 µg/L | EMEA Guideline Calculation |
| Measured Concentration in Surface Water (SPE-online-UHPLC-MS/MS) | 0.032 µg/L | Environmental Study |
| Concentration in a Receiving River | 0.31 ± 0.04 µg/L | Environmental Study |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Penicillin G
For researchers, scientists, and professionals in drug development, the safe handling of active pharmaceutical ingredients is paramount. This guide provides essential safety and logistical information for working with Penicillin G, a widely used antibiotic that requires careful management due to its potential to cause allergic reactions. Adherence to these procedures will help ensure a safe laboratory environment and prevent occupational exposure.
Immediate Safety and Handling Protocols
When working with this compound, a systematic approach to safety is crucial. The following steps outline the necessary personal protective equipment (PPE) and handling procedures to minimize risk.
Personal Protective Equipment (PPE)
All personnel handling this compound powder or solutions must use the following PPE:
-
Respiratory Protection: An approved respirator is necessary when handling the powder form to prevent inhalation, which can lead to respiratory sensitization.[1][2] A particulate filter respirator (e.g., N95 or P2) is recommended.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.[1]
-
Hand Protection: Wear impervious gloves, such as nitrile gloves, to prevent skin contact.[1] It is advisable to wear two pairs of gloves, especially during compounding, administration, and disposal.
-
Body Protection: A lab coat or a protective disposable gown should be worn to protect clothing and skin from contamination.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize airborne exposure.
Hygiene Practices
-
Wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.
-
Avoid eating, drinking, or applying cosmetics in areas where this compound is handled.
Occupational Exposure Limits
While specific U.S. OSHA Permissible Exposure Limits (PELs) for this compound are not established, the German occupational exposure limits provide a valuable reference for maintaining a safe working environment.
| Jurisdiction | Parameter | Limit Value (Inhalable Fraction) | Limit Value (Respirable Fraction) |
| Germany | Time-Weighted Average (8 hours) | 10 mg/m³ | 1.25 mg/m³ |
| Germany | Short-Term Exposure Limit (15 min) | 20 mg/m³ | 2.5 mg/m³ |
Data sourced from a this compound sodium salt Safety Data Sheet.
First Aid Measures
In the event of exposure, follow these first-aid procedures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation or a rash develops, seek medical advice.
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill and Disposal Procedures
Proper management of this compound waste is critical to prevent environmental contamination and accidental exposure.
Spill Cleanup
-
Evacuate and Secure: Evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described above.
-
Contain the Spill: For solid spills, carefully scoop or sweep up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand or earth).
-
Collect Waste: Place all contaminated materials into a sealed, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution.
Waste Disposal Plan
This compound waste is considered hazardous and must be disposed of accordingly.
-
Segregation: All contaminated materials, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips), and used PPE, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous Solutions: Do not pour aqueous solutions of this compound down the drain. They must be collected as hazardous waste.
-
Professional Disposal: The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
Inactivation of this compound Waste
For laboratories that generate significant quantities of this compound waste, on-site inactivation may be an option, but it must be performed by trained personnel and in accordance with institutional and regulatory guidelines.
Enzymatic Inactivation Protocol:
This method utilizes the enzyme β-lactamase (penicillinase) to break down the active β-lactam ring in this compound.
-
Prepare the Waste Solution: Collect the aqueous this compound waste in a suitable container.
-
Adjust pH: Adjust the pH of the solution to a neutral range (approximately 6.8-7.2), as this is optimal for most β-lactamases.
-
Add β-lactamase: Introduce a sufficient concentration of β-lactamase to the waste solution. The exact amount will depend on the concentration of this compound and the activity of the enzyme preparation.
-
Incubate: Allow the mixture to incubate for a sufficient period to ensure complete inactivation. This can range from a few hours to overnight at a controlled temperature (e.g., 28°C).
-
Verify Inactivation: Before disposal, it is crucial to verify the complete degradation of the antibiotic using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Dispose: Once inactivation is confirmed, the resulting solution may be disposed of according to local regulations for non-hazardous chemical waste.
Chemical Inactivation (Alkaline Hydrolysis):
Penicillins are susceptible to hydrolysis under alkaline conditions.
-
Prepare the Waste Solution: Collect the aqueous this compound waste in a chemically resistant container.
-
Adjust pH: Carefully add a base (e.g., sodium hydroxide) to raise the pH of the solution to an alkaline level (e.g., pH > 9).
-
Incubate: Allow the solution to stand for a sufficient time to ensure the hydrolysis of the β-lactam ring.
-
Neutralize: After the inactivation period, neutralize the solution to a pH of approximately 7.
-
Dispose: Dispose of the neutralized solution in accordance with local regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
